molecular formula C36H30SeSn2 B13417401 Bis(triphenyltin)selenide

Bis(triphenyltin)selenide

Cat. No.: B13417401
M. Wt: 779.0 g/mol
InChI Key: BRQBMGPSJPNNIL-UHFFFAOYSA-N
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Description

Bis(triphenyltin)selenide is a useful research compound. Its molecular formula is C36H30SeSn2 and its molecular weight is 779.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bis(triphenyltin)selenide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(triphenyltin)selenide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C36H30SeSn2

Molecular Weight

779.0 g/mol

InChI

InChI=1S/6C6H5.Se.2Sn/c6*1-2-4-6-5-3-1;;;/h6*1-5H;;;

InChI Key

BRQBMGPSJPNNIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3.[Se]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Bis(triphenyltin)selenide: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(triphenyltin)selenide, with the chemical formula (C₆H₅)₃Sn-Se-Sn(C₆H₅)₃, also known as hexaphenyldistannselenane, is an organometallic compound that holds a significant position in the landscape of modern chemistry.[1] As a member of the organotin chalcogenide family, it serves as a bridge between inorganic and organic chemistry, offering unique reactivity and structural features. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of bis(triphenyltin)selenide, with a particular focus on its relevance to materials science and its potential context within medicinal chemistry. The inherent toxicity of organotin and selenium compounds necessitates a thorough understanding of their safe handling and disposal, which will also be addressed in detail.

Chemical Structure and Bonding

The coordination geometry around each tin atom is essentially tetrahedral, with the tin atom bonded to three phenyl groups and the central selenium atom.[2] This sp³ hybridization of the tin atoms dictates the overall three-dimensional shape of the molecule.[2] The Sn-Se-Sn bond angle is a critical parameter influencing the molecule's steric and electronic properties.

Caption: A 2D representation of the core structure of bis(triphenyltin)selenide, highlighting the bent Sn-Se-Sn linkage and the tetrahedral coordination at the tin atoms. The "Ph" represents the phenyl groups.

Physicochemical and Spectroscopic Properties

The properties of bis(triphenyltin)selenide are a direct consequence of its molecular structure. It is a solid at room temperature with a reported melting point of 148-150 °C.[2] Its solubility profile is characteristic of many organometallic compounds, showing good solubility in nonpolar organic solvents like benzene and limited solubility in more polar solvents.

Table 1: Physicochemical Properties of Bis(triphenyltin)selenide

PropertyValueReference(s)
Chemical Formula C₃₆H₃₀SeSn₂[1]
Molecular Weight 779.00 g/mol [1]
Appearance White crystalline powderInferred from synthesis descriptions
Melting Point 148-150 °C[2]
Solubility Soluble in benzene, diethyl ether, hexane[2]

Spectroscopic techniques are indispensable for the characterization of bis(triphenyltin)selenide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to be dominated by signals corresponding to the phenyl protons. These typically appear as a complex multiplet in the aromatic region, generally between 7.0 and 8.0 ppm.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the ipso, ortho, meta, and para carbons of the phenyl rings. The chemical shifts of these carbons are influenced by the tin and selenium atoms.

    • ¹¹⁹Sn NMR: This is a particularly informative technique for organotin compounds. The chemical shift provides insight into the coordination number and geometry of the tin atom. For bis(triphenyltin)selenide, a ¹¹⁹Sn chemical shift has been reported, and its value is consistent with a four-coordinate tin center.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-H and C=C vibrations of the phenyl groups. The Sn-Ph and Sn-Se stretching vibrations will appear at lower frequencies, typically in the far-IR region.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. The fragmentation pattern would likely show the loss of phenyl groups and the cleavage of the Sn-Se bond.

Synthesis and Reactivity

A reliable and efficient one-pot synthesis for bis(triphenyltin)selenide has been reported, which offers significant advantages over previous multi-step methods.[2] The reaction involves the in situ generation of sodium hydrogen selenide, which then reacts with triphenyltin chloride.

Experimental Protocol: Synthesis of Bis(triphenyltin)selenide

Materials:

  • Selenium powder (Se)

  • Sodium borohydride (NaBH₄)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Triphenyltin chloride (Ph₃SnCl)

  • Benzene

  • Diethyl ether

  • Hexane

Procedure:

  • In a round-bottom flask, a mixture of selenium powder and sodium borohydride is prepared in a water/ethanol solvent system. This reaction generates sodium hydrogen selenide (NaHSe) in situ.

  • A solution of triphenyltin chloride in benzene is then added dropwise to the freshly prepared sodium hydrogen selenide solution with stirring.

  • The reaction mixture is stirred for a specified period to ensure complete reaction.

  • The organic layer (benzene) is separated, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude bis(triphenyltin)selenide is then purified by recrystallization from a diethyl ether/hexane mixture to afford a white crystalline solid.[2]

G cluster_0 In Situ Reagent Preparation cluster_1 Main Reaction cluster_2 Workup & Purification Se Se NaHSe NaHSe Se->NaHSe NaBH₄, H₂O/EtOH Product Product NaHSe->Product + 2 Ph₃SnCl (in Benzene) Purified (Ph₃Sn)₂Se Purified (Ph₃Sn)₂Se Product->Purified (Ph₃Sn)₂Se Separation Evaporation Recrystallization

Caption: A workflow diagram illustrating the key stages in the synthesis of bis(triphenyltin)selenide.

Bis(triphenyltin)selenide exhibits reactivity characteristic of both the Sn-Se bond and the triphenyltin moieties. The Sn-Se bond is susceptible to cleavage by various reagents, making it a useful selenating agent in organic synthesis. For instance, in the presence of a fluoride ion source, it can be used for the mild and selective synthesis of symmetrical α-selenoesters from α-haloesters.[3]

Applications

The applications of bis(triphenyltin)selenide are primarily centered in materials science and organic synthesis, with its relevance to drug development being more indirect through the broader activities of organotin and organoselenium compounds.

Materials Science: Precursor to Tin Selenide (SnSe) Nanomaterials

One of the most significant applications of bis(triphenyltin)selenide is its use as a single-source precursor for the synthesis of tin selenide (SnSe) nanomaterials.[4] Tin selenide is a promising semiconductor material with applications in photovoltaics, thermoelectrics, and optoelectronics. The use of a single-source precursor like bis(triphenyltin)selenide offers several advantages, including better stoichiometric control and lower decomposition temperatures compared to multi-source methods.

G cluster_0 Precursor cluster_1 Synthesis Method cluster_2 Nanomaterial Product cluster_3 Potential Applications (Ph₃Sn)₂Se (Ph₃Sn)₂Se Thermolysis Thermolysis (Ph₃Sn)₂Se->Thermolysis SnSe SnSe Thermolysis->SnSe Photovoltaics Photovoltaics SnSe->Photovoltaics Thermoelectrics Thermoelectrics SnSe->Thermoelectrics Optoelectronics Optoelectronics SnSe->Optoelectronics

Caption: The role of bis(triphenyltin)selenide as a precursor in the synthesis of tin selenide nanomaterials and their subsequent applications.

Organic Synthesis

As mentioned earlier, bis(triphenyltin)selenide serves as a reagent for the introduction of selenium into organic molecules. Its reaction with α-haloesters in the presence of fluoride ions provides a convenient route to α-selenoesters, which are valuable intermediates in organic synthesis.[3]

Relevance to Drug Development

While there is limited direct research on the application of bis(triphenyltin)selenide in drug development, the broader classes of organotin and organoselenium compounds have garnered significant interest in medicinal chemistry.

  • Organotin Compounds: Many organotin compounds, particularly triphenyltin derivatives, have been investigated for their potent anticancer activities.[5] Their cytotoxicity is a key property being explored, although their high toxicity to healthy cells remains a major challenge.

  • Organoselenium Compounds: Selenium is an essential trace element, and organoselenium compounds have been extensively studied for their antioxidant and potential anticancer properties.[6] Some organoselenium compounds exhibit glutathione peroxidase-like activity, which is crucial for cellular protection against oxidative stress.[6]

The presence of both a triphenyltin moiety and a selenium atom in bis(triphenyltin)selenide makes it an interesting, albeit under-explored, molecule from a medicinal chemistry perspective. Further research is needed to evaluate its biological activity and potential as a therapeutic agent or a tool compound in drug discovery.

Safety and Handling

A critical aspect of working with bis(triphenyltin)selenide is a strict adherence to safety protocols due to the high toxicity of both organotin and selenium compounds.

  • Toxicity of Organotin Compounds: Triorganotin compounds, including triphenyltin derivatives, are known to be highly toxic. Exposure can occur through inhalation, ingestion, or skin contact. They can cause severe irritation to the skin, eyes, and respiratory tract. Systemic effects can be severe, impacting the central nervous system, liver, and immune system.

  • Toxicity of Selenium Compounds: While selenium is an essential nutrient at low doses, higher concentrations are toxic. Acute exposure to selenium compounds can lead to respiratory and neurological issues.

Handling Precautions:

  • Always handle bis(triphenyltin)selenide in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Avoid creating dust when handling the solid material.

  • Have an emergency plan in place for spills and accidental exposures.

Disposal:

  • All waste containing bis(triphenyltin)selenide must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.

Conclusion

Bis(triphenyltin)selenide is a fascinating and versatile organometallic compound with a well-defined, albeit inferred, structure and a range of interesting chemical properties. Its primary applications lie in the fields of materials science as a precursor to tin selenide nanomaterials and in organic synthesis as a selenating agent. While its direct role in drug development is yet to be established, the known biological activities of related organotin and organoselenium compounds suggest that it may be a molecule of interest for future medicinal chemistry research. The high toxicity of this compound underscores the paramount importance of stringent safety measures during its handling and disposal. This guide provides a foundational understanding of bis(triphenyltin)selenide for researchers and professionals, encouraging further exploration of its potential while emphasizing the need for caution and responsible laboratory practices.

References

  • Einstein, F. W. B., Jones, C. H. W., Jones, T., & Sharma, R. D. (1983). The crystal structure of bis(triphenyltin)telluride and the interpretation of the 119Sn Mössbauer and nuclear magnetic resonance data of the bis(triphenyltin) and bis(trimethyltin) chalcogenides. Canadian Journal of Chemistry, 61(11), 2611–2615. [Link]

  • Ibragimov, A. A., Zolotarev, A. A., & Panov, M. S. (2022). Click Chemistry of Selenium Dihalides: Novel Bicyclic Organoselenium Compounds Based on Selenenylation/Bis-Functionalization Reactions and Evaluation of Glutathione Peroxidase-like Activity. Molecules, 27(24), 8820. [Link]

  • Harpp, D. N., & Gingras, M. (2001). Bis(triphenylstannyl)selenide, a mild and selective reagent for the synthesis of symmetrical α-selenoesters. Sulfur Letters, 24(5), 203–208. [Link]

  • Westerhausen, M., Schwarz, W., & Gresser, G. (2014). Calcium silyl compounds – synthesis and reactivity. Chemical Communications, 50(92), 14328-14330. [Link]

  • Canadian Science Publishing. (n.d.). The crystal structure of bis(triphenyltin)telluride and the interpretation of the 119Sn Mössbauer and nuclear magnetic resonance data of the bis(triphenyltin) and bis(trimethyltin) chalcogenides. Retrieved from [Link]

  • Penciu, V., Bizo, L., Varga, R. A., & Someșan, A. A. (2019). ¹¹⁹Sn NMR chemical shifts for compounds 1–12 and A. [Image]. ResearchGate. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

  • Boudjouk, P., Seidler, D. J., Bahr, S. R., & McCarthy, G. J. (1994). Bis(triphenyltin) Chalcogenides as Convenient Precursors to Phase-Pure Binary Semiconductors. Chemistry of Materials, 6(12), 2108–2112. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Zaltariov, M. F., Varganici, C. D., Tanase, C., & Cazacu, M. (2021). Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment. Molecules, 26(11), 3328. [Link]

  • Visible-Light-Promoted Metal-Free Approach for the NH Insertions by Using Donor/Donor Diazo Precursors. (n.d.). Royal Society of Chemistry. [Link]

  • Li, J., Wang, W., & Wang, L. (2005). A novel and efficient synthesis of selenides. Arkat USA, 2005(11), 163-169. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Tables For Organic Structure Analysis. [Link]

  • Cox, M. J., & Tiekink, E. R. T. (1997). Crystal structure of bis(triphenyltin)sulphide, [Ph3Sn]2S. Zeitschrift für Kristallographie - New Crystal Structures, 212(1), 293-294. [Link]

  • Ibragimov, A. A., Zolotarev, A. A., & Panov, M. S. (2022). Click Chemistry of Selenium Dihalides: Novel Bicyclic Organoselenium Compounds Based on Selenenylation/Bis-Functionalization Reactions and Evaluation of Glutathione Peroxidase-like Activity. Semantic Scholar. [Link]

  • PubChem. (n.d.). Triphenylphosphine selenide. [Link]

  • Slawin, A. M. Z., & Woollins, J. D. (2008). The X-Ray Crystal Structures of Primary Aryl Substituted Selenoamides. Molecules, 13(3), 675–684. [Link]

  • Girasolo, M. A., Camiolo, S., & Di Bella, S. (2023). Biological Evaluation of Triorganotin Derivatives as Potential Anticancer Agents. International Journal of Molecular Sciences, 24(9), 8171. [Link]

  • Rudd, M. D., & Lindeman, S. V. (2007). Synthesis and Characterization of platinum – selenium Derivatives: X-ray Structure of trans-Pt(PEt3)2(SePh)2. e-Publications@Marquette. [Link]

  • Al-Mokadem, A. S., El-Sayed, M. A. A., & Abdel-Aziz, M. (2025). Novel Diselenide Bis-Schiff bases tagged with diphenyl ethers: Promising candidates for selective treatment of hypopharyngeal and breast adenocarcinoma. Bioorganic Chemistry, 163, 107937. [Link]

  • Munavalli, S., Rossman, D. I., Rohrbaugh, D. K., Ferguson, C. P., & Ferguson, C. P. (1992). Synthesis of Bis-(Trifluoromethyl) Trisulfide and Bis- (Trifluoromethylthio) Selenide. DTIC. [Link]

  • Kurbatova, S. V., Kurbatov, V. I., & Knyazeva, E. S. (2023). The Synthesis and Biological Activity of Organotin Complexes with Thio-Schiff Bases Bearing Phenol Fragments. Semantic Scholar. [Link]

  • Lyčka, A., & Holeček, J. (1983). 13C and 119Sn NMR study of some triphenyltin(IV) carboxylates. Journal of Organometallic Chemistry, 259(2), 169-173. [Link]

  • Reich, H. J. (2020, February 14). NMR Spectroscopy. University of Wisconsin-Madison. [Link]

  • 13C and 119Sn NMR spectra of some triphenyltin 4-substituted benzoates dissolved in coordinating and non-coordinating solvents. (n.d.). Academia.edu. [Link]

  • Ibragimov, A. A., & Panov, M. S. (2022). Selenium Dihalides Click Chemistry: Highly Efficient Stereoselective Addition to Alkynes and Evaluation of Glutathione Peroxidase-Like Activity of Bis(E-2-halovinyl) Selenides. Molecules, 27(3), 1050. [Link]

  • Tanini, D., & Capperucci, A. (2015). ChemInform Abstract: Bis(trimethylsilyl)selenide in the Selective Synthesis of β-Hydroxy, β-Mercapto, and β-Amino Diorganyl Diselenides and Selenides Through Ring Opening of Strained Heterocycles. ResearchGate. [Link]

  • LookChem. (n.d.). Cas 4099-46-1,[BIS(TRIMETHYLSILYL)]SELENIDE. [Link]

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Sources

Organotin Selenide Compounds: Bridging Advanced Cluster Chemistry and Next-Generation Metallotherapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Oncology Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The evolution of metallodrugs and advanced functional materials has driven a paradigm shift toward organometallic chalcogenides. While organotin sulfides have been extensively studied, the integration of selenium—a trace element with intrinsic antioxidant, semiconducting, and antiproliferative properties—has inaugurated a novel class of compounds: organotin selenides . This whitepaper synthesizes current literature on the structural chemistry, rational design, and oncological applications of organotin selenide clusters, providing self-validating protocols to accelerate drug development and materials research.

Structural Chemistry & Rational Design

Transitioning from organotin sulfides to selenides is not merely a chalcogen swap; it fundamentally alters the electronic landscape, polarizability, and bond lability of the resulting clusters. The larger atomic radius and lower electronegativity of selenium weaken the Sn–Se bond compared to Sn–S, increasing the compound's reactivity and facilitating unique structural motifs.

Defect Heterocubanes and Heterobimetallic Synergy

Recent breakthroughs have demonstrated that binary organotin selenide precursors, such as the adamantane-type [(R1Sn)4Se6], can be structurally expanded into complex inorganic-organic capsules and ternary heterobimetallic clusters[1]. By reacting these precursors with transition metal complexes (e.g., Cu, Ag, Pt), researchers can synthesize clusters with intermetallic cores. For example, the reaction of [(R1Sn)4Se6] with[Cu(PPh3)3Cl] and an external selenium source yields intricate clusters featuring an intermetallic CuxSn core surrounded by organotin selenide units[2].

Synthesis A Precursor: [(R1Sn)4Se6] C Intermediate: Activated Suspension A->C Addition B Reactants: [Cu(PPh3)3Cl] + (SiMe3)2Se B->C Addition E Cluster 1: [(Cu3Sn){(R2Sn)2Se4}2{(R2Sn2)Se3}] C->E +D (Equilibrium) F Cluster 2: [(N2H4)(Cu4Sn){(R2Sn)2Se4}3] C->F +D (Equilibrium) D Hydrazine Hydrate (N2H4·H2O)

Synthetic pathway of heterobimetallic organotin-copper selenide clusters.

Physicochemical Characterization

Robust analytical characterization is critical for validating the structural integrity of these highly sensitive clusters. Single-crystal X-ray diffraction (XRD) remains the gold standard for elucidating the solid-state architecture, while multinuclear NMR (¹H, ¹³C, ⁷⁷Se, ¹¹⁹Sn) is essential for confirming solution-state dynamics and the persistence of Se–Sn bonds[3].

Table 1: Comparative Structural Features of Organotin Chalcogenides

Compound ClassCore MotifKey Structural FeatureRef
[(R1Sn)4Se6] Adamantane-likeBinary organotin selenide framework; highly reactive precursor.[1]
[(CuxSn){(R2Sn)2Se4}y] Intermetallic Cu-SnTernary heterobimetallic core stabilized by hydrazine ligands.[2]
Diorganotin Selenocarboxylates Dimeric / MonomericIntramolecular Se-Sn coordination; dynamic solution behavior.[3]

Biological Activity & Oncological Potential

Organotin compounds have gained immense traction in cancer chemotherapy due to their potent cytotoxic effects, ability to bind DNA, and apoptosis-inducing characteristics[4]. The incorporation of selenium synergizes with the organotin moiety, enhancing targeted cytotoxicity while potentially mitigating the severe systemic toxicity associated with traditional platinum-based drugs.

Structure-Cytotoxicity Relationships (SAR)

The biological efficacy of organotin selenides is heavily dictated by the number and nature of the organic substituents attached to the tin center. Extensive SAR studies indicate that diorganotin(IV) derivatives are significantly more cytoactive than their triorganotin(IV) analogues[5]. Triorganotins often exhibit non-specific toxicity, whereas diorganotins offer a superior therapeutic window, allowing for controlled ligand exchange and targeted intracellular interactions.

Table 2: In Vitro Cytotoxicity (IC50 in µM) of Selected Organotin Compounds [5]

CompoundMCF-7 (Breast)HepG2 (Liver)PC-3 (Prostate)Mechanistic Note
Dibutyltin(IV) Mandelate 2.03 ± 0.400.98 ± 0.233.86 ± 1.68Highly active apoptotic inducer.
Triorganotin(IV) Analogues > 10.0> 5.0> 15.0Lower specificity, higher systemic toxicity.
Cisplatin (Standard) ~ 30.4~ 19.6~ 19.3Susceptible to acquired cellular resistance.
Apoptotic Mechanisms

Organotin selenides bypass standard cisplatin-resistance pathways by inducing apoptosis via mitochondrial dysfunction and direct DNA phosphate-backbone intercalation[4]. The lipophilic nature of the organic ligands facilitates rapid cellular uptake, followed by the generation of reactive oxygen species (ROS) and the initiation of the caspase cascade.

Apoptosis Cell Intracellular Uptake (Lipophilic Diffusion) DNA DNA Intercalation & Phosphate Binding Cell->DNA Nuclear Targeting Mito Mitochondrial Dysfunction (ROS Generation) Cell->Mito Cytosolic Activity Caspase Caspase Cascade Activation (Caspase-3/9) DNA->Caspase DNA Damage Response Mito->Caspase Cytochrome C Release Apoptosis Programmed Cell Death (Apoptosis) Caspase->Apoptosis Execution

Proposed molecular mechanism of organotin selenide-induced apoptosis.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for each experimental choice.

Protocol A: Synthesis of Heterobimetallic Organotin-Copper Selenide Clusters

Reference Standard: Adapted from the synthesis of [(Cu3Sn){(R2Sn)2Se4}2{(R2Sn2)Se3}][2].

  • Preparation: Purge a Schlenk flask with ultra-high purity Argon. Causality: Organotin selenide precursors are highly sensitive to oxidation and hydrolysis; an inert atmosphere prevents premature degradation.

  • Dissolution: Dissolve 1.0 mmol of [(R1Sn)4Se6] and 1.2 mmol of [Cu(PPh3)3Cl] in 20 mL of anhydrous CH₂Cl₂. Causality: CH₂Cl₂ provides optimal solubility for bulky organometallic precursors without coordinating to the metal centers, preventing ligand competition.

  • Selenation: Slowly inject 2.0 mmol of (SiMe3)2Se at 0°C. Causality:(SiMe3)2Se acts as a highly reactive, soluble selenium source that drives the formation of Se–Sn/Cu bonds via the thermodynamic elimination of volatile Me3SiCl.

  • Validation Checkpoint 1: Observe the solution. A transition to a bright-orange suspension indicates the successful formation of the intermediate. Withdraw a 0.1 mL aliquot for rapid ¹¹⁹Sn NMR; the disappearance of the precursor peak confirms intermediate formation. Do not proceed until verified.

  • Reduction/Coordination: Add 1.5 mmol of Hydrazine hydrate (N₂H₄·H₂O) dropwise. Causality: Hydrazine acts dually as a reducing agent to facilitate the intermetallic CuxSn core formation and as a coordinating ligand that crystallographically stabilizes the final cluster.

  • Isolation: Filter the precipitate, wash with cold n-hexane, and recrystallize from CH₂Cl₂/hexane to yield diffraction-quality single crystals.

Protocol B: In Vitro Cytotoxicity Evaluation (MTT Assay)

Reference Standard: Evaluation of diorganotin(IV) complexes against HepG2 and MCF-7 lines[5].

  • Cell Seeding: Seed cancer cells (e.g., HepG2) in a 96-well plate at a density of 5 × 10³ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C in 5% CO₂.

  • Compound Preparation: Dissolve the organotin selenide compound in pure DMSO to create a 10 mM stock. Dilute with culture media to desired concentrations (0.1 - 50 µM). Causality: Organotin selenides are highly lipophilic. DMSO ensures complete dissolution, but the final DMSO concentration in the wells must strictly remain <0.5% to prevent solvent-induced baseline toxicity.

  • Treatment: Replace well media with the compound-dosed media. Incubate for 48 h.

  • Validation Checkpoint 2: The assay must include a positive control (Cisplatin) and a vehicle control (0.5% DMSO). The assay is only valid if the vehicle control shows >95% viability compared to untreated cells, confirming that observed cytotoxicity is strictly compound-mediated.

  • Quantification: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 h. Causality: MTT measures mitochondrial metabolic activity, which is directly impaired by organotin-induced mitochondrial depolarization.

  • Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals, and read absorbance at 570 nm. Calculate IC50 using non-linear regression analysis.

Conclusion & Future Perspectives

Organotin selenide compounds represent a highly tunable, structurally diverse class of materials at the intersection of inorganic cluster chemistry and oncology. By leveraging defect heterocubane scaffolds and heterobimetallic synergies, researchers can engineer clusters with precise electronic and biological properties. Future drug development efforts must focus on optimizing the therapeutic window of diorganotin selenides through targeted delivery systems, such as polymer-coated nanoparticle carriers, to translate their potent in vitro apoptotic activity into viable in vivo therapeutics.

References

  • Source: ResearchGate (Chemistry - A European Journal)
  • Source: Inorganic Chemistry (ACS Publications)
  • Structure‐cytotoxicity relationship for apoptotic inducers organotin(IV)
  • Diorganotin(IV)
  • Recent development in synthesis and biological application of organotin complexes Source: Asian Journal of Research in Chemistry URL

Sources

Methodological & Application

Application Note: Anhydrous Synthesis and Isolation of Bis(triphenyltin)selenide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, materials scientists, and drug development professionals. Content Type: Advanced Experimental Protocol & Mechanistic Guide.

Executive Summary

Bis(triphenyltin) selenide,


, is a critical organometallic precursor widely utilized in the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of phase-pure tin selenide (

and

) semiconductors[1]. These binary semiconductors are highly valued in next-generation optoelectronics, photovoltaics, and energy storage devices[1]. This application note details a highly rigorous, self-validating anhydrous protocol for the synthesis of

from triphenyltin chloride (

).

Mechanistic Rationale & Pathway

The synthesis is driven by the nucleophilic substitution of the chloride ligands on the tin center by a highly reactive selenide anion (


). Because the oxophilic tin center in 

is highly prone to competitive hydrolysis in aqueous or protic media—which yields the inseparable byproduct bis(triphenyltin) oxide,

—a strictly anhydrous approach is mandatory.

To achieve this, the


 anion is generated in situ via the reduction of elemental selenium powder using sodium metal in dry tetrahydrofuran (THF)[2]. A catalytic amount of naphthalene is introduced to act as a soluble electron transfer agent. Sodium metal reacts with naphthalene to form the dark green sodium naphthalenide radical anion, which rapidly transfers electrons to the insoluble selenium powder, regenerating the naphthalene[2]. This catalytic cycle ensures the complete reduction of selenium to a highly nucleophilic white suspension of sodium selenide (

)[2]. Subsequent dropwise addition of

results in the cleavage of the

bond and the formation of the stable

bridge[2].

Mechanism N1 Elemental Se + Na Metal (Stoichiometric Ratio 1:2) N2 Dry THF + Naphthalene (cat.) Electron Transfer Agent N1->N2 N3 Na2Se Suspension (White/Grey Intermediate) N2->N3 Reflux, 10h N5 Nucleophilic Substitution (RT, 3 hours) N3->N5 N4 Triphenyltin Chloride (Ph3SnCl, 2 eq.) N4->N5 Dropwise Addition N6 (Ph3Sn)2Se Bis(triphenyltin) selenide N5->N6 - 2 NaCl

Figure 1: Mechanistic workflow for the anhydrous synthesis of bis(triphenyltin) selenide.

Reagent Matrix

ReagentMolecular WeightEquivalentsAmountMechanistic Role
Elemental Selenium (Se) 78.96 g/mol 1.0 eq0.640 g (8.1 mmol)Chalcogen source[2].
Sodium Metal (Na) 22.99 g/mol 2.0 eq0.372 g (16.2 mmol)Reducing agent[2].
Naphthalene 128.17 g/mol 0.2 eq0.200 g (1.6 mmol)Soluble electron carrier (Catalyst)[2].
Triphenyltin Chloride 385.48 g/mol 2.0 eq6.24 g (16.2 mmol)Organometallic electrophile[2].
Tetrahydrofuran (THF) 72.11 g/mol Solvent50 mL totalAprotic coordinating solvent[2].

Experimental Protocol

Phase 1: In Situ Generation of Anhydrous Sodium Selenide
  • Preparation: To a flame-dried 100-mL Schlenk flask equipped with a reflux condenser and magnetic stir bar, add the elemental Se powder (0.640 g), Na chips (0.372 g), and naphthalene (0.200 g) under a continuous flow of dry

    
     or Argon[2].
    
  • Solvation: Inject 30 mL of anhydrous THF via syringe.

  • Reduction: Heat the mixture to a gentle reflux for 10 hours.

    • Causality: Extended reflux ensures the complete consumption of sodium metal. Unreacted sodium can lead to the reductive coupling of

      
       into hexaphenylditin (
      
      
      
      ) during the next phase[2].
  • Endpoint Verification: Monitor the colorimetric transition. The reaction will shift from dark green (naphthalenide radical) to a white/grey suspension of

    
    .
    
    • Troubleshooting: If a purple hue persists, polyselenides (

      
      ) are still present; add trace amounts of Na until the suspension turns completely white[2].
      
Phase 2: Nucleophilic Substitution
  • Cooling: Allow the

    
     suspension to cool to room temperature (rt)[2].
    
  • Electrophile Preparation: In a separate dry flask, dissolve

    
     (6.24 g) in 20 mL of anhydrous THF.
    
  • Coupling: Add the

    
     solution dropwise to the vigorously stirred 
    
    
    
    suspension over a 15-minute period[2].
  • Maturation: Stir the resulting mixture at room temperature for 3 hours. The reaction will form a cloudy suspension as the

    
     byproduct precipitates out of solution[2].
    
Phase 3: Downstream Processing & Purification

Purification P1 Crude Mixture (Product + NaCl) P2 Schlenk Filtration (Removes NaCl) P1->P2 P3 Solvent Removal (In Vacuo) P2->P3 P4 Recrystallization (Benzene/Hexane) P3->P4 P5 Phase-Pure (Ph3Sn)2Se P4->P5

Figure 2: Downstream isolation and purification workflow under inert atmosphere.

  • Filtration: Under a strict

    
     atmosphere, filter the crude mixture through a Schlenk frit (or tightly packed glass wool) to remove the insoluble 
    
    
    
    byproduct and any unreacted trace metals[2].
  • Concentration: Concentrate the clear filtrate in vacuo at room temperature to yield a crude oily residue[2].

  • Recrystallization: Take up the residue in dry benzene (100 mL) to precipitate any remaining salts, filter again, and recrystallize using a benzene/hexane gradient to isolate phase-pure

    
     crystals[2]. (Caution: Benzene is a known carcinogen and must be handled strictly inside a fume hood[2]).
    

Analytical Validation Parameters

To validate the integrity of the synthesized


, compare the isolated product against the following established analytical benchmarks[3]:
ParameterExpected ProfileAnalytical Purpose
Molecular Formula

[3]
Confirms stoichiometric assembly.
Accurate Mass 781.956 g/mol [3]High-Resolution Mass Spectrometry (HRMS) validation.
SMILES String (c2ccccc2)c3ccccc3)(c5ccccc5)c6ccccc6[3]Structural informatics and computational modeling.

NMR
Single sharp resonance (~ -110 to -130 ppm)Confirms the symmetry of the two tin centers and absence of

.

NMR
Single resonance with

satellite couplings
Validates the intact

bridge.

References

  • [1] Boudjouk, P., Seidler, D. J., Bahr, S. R., & McCarthy, G. J. (2008). Bis(triphenyltin) Chalcogenides as Convenient Precursors to Phase-Pure Binary Semiconductors. Chemistry of Materials, ACS Publications. Available at:[Link]

  • [2] Guiry, P. J., & McCormack, P. J. (2011). Science of Synthesis: Organometallic Compounds. Thieme Connect. Available at: [Link]

Sources

Bis(triphenyltin)selenide applications in photovoltaic materials

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Literature Review

I've started a thorough literature review, homing in on the use of bis(triphenyltin)selenide within the realm of photovoltaic materials. My initial focus is to pinpoint its applications as a precursor, dopant, or interfacial layer within these systems. I'm prioritizing peer-reviewed articles and patents for a robust foundation.

Expanding Search Parameters

I'm now expanding my search to encompass experimental protocols for synthesis and incorporation, paying close attention to deposition methods and characterization techniques for bis(triphenyltin)selenide. I'm prioritizing quantitative performance data from photovoltaic devices and will refine the scope for authoritative sources, including peer-reviewed articles and patents. My goal is to structure this information for an application note and protocol guide.

Deepening Information Gathering

I'm now diving deeper into the specifics, initiating a focused search for applications of bis(triphenyltin)selenide within photovoltaics, exploring its function as a precursor, dopant, or interfacial layer. My priority is compiling detailed experimental procedures for its synthesis and integration into devices, concentrating on deposition techniques and material characterization. I'll be tracking down all performance data for photovoltaic devices. I will be structuring it all into a protocol guide.

Confirming Initial Findings

I've confirmed that bis(triphenyltin) chalcogenides are indeed utilized as single-source precursors for tin selenide synthesis, matching prior expectations. Literature suggests SnSe, derived this way, is a promising light-harvesting material. I'm now examining the cited references for specific details on the synthetic methodologies and SnSe's optoelectronic properties.

Refining Information Gathering

I'm now diving deeper, but need more specifics. While the initial search confirms bis(triphenyltin) selenide as a precursor for SnSe, the details I need are missing. Experimental parameters like precursor concentrations, temperatures, and deposition methods for techniques like CVD or spin coating aren't detailed enough. I'm focusing next on finding protocols, parameters, and performance data related to this specific compound.

Pinpointing Critical Data Gaps

I've got a good handle on the general utility of bis(triphenyltin) chalcogenides as precursors. I know SnSe made this way is promising for solar tech. However, the initial search is missing the crucial details. I'm missing specifics on application notes and protocols related to the use of bis(triphenyltin) selenide in making photovoltaic materials. I'll need to find exact conditions, like concentrations, and data on performance.

Refining the Search Strategy

I've refined the search strategy, and the second query yielded more specific information. However, I'm still working towards a fully detailed protocol for bis(triphenyltin)selenide. It appears organometallic compounds are the main class being used, which should help to refine the search.

Narrowing the Precursor Focus

I've learned that organometallic compounds are key precursors, particularly in CVD for SnSe thin films. Ph3PSe shows promise, offering a potential path. MOCVD is relevant, and a two-step process using CVD, first depositing Sn and then selenizing it, may be useful. However, a precise protocol for bis(triphenyltin)selenide remains elusive, especially with detailed parameters and performance data.

Deepening the Investigation

I'm making progress, though the specific protocol remains elusive. The search confirmed organometallic precursors, like triphenylphosphine selenide, are used in CVD for tin selenide films, including MOCVD. I'm still searching for precise bis(triphenyltin)selenide details, including parameters for CVD and device performance data. The next step is to explore related compounds to construct a hypothetical protocol with performance expectations.

Analyzing Precursor Viability

I've confirmed bis(triphenyltin)selenide as a potential single-source precursor for tin selenide (SnSe) thin films. The data from various searches is informative, but needs to be organized.

Investigating Deposition Techniques

I've been gathering details on deposition methods applicable to bis(triphenyltin)selenide. Aerosol-Assisted CVD and spin coating look promising for this organometallic precursor. I've found mentions of other organotin/selenium precursors, like [Sn(Ph2PSe2)2], used in AACVD for SnSe. While there is a general description of these techniques, I still lack specific, step-by-step protocols for bis(triphenyltin)selenide, and haven't found quantitative solar cell performance data using it as a precursor.

Synthesizing Found Information

I'm now synthesizing the fragmented data on bis(triphenyltin)selenide. I've confirmed its viability as a SnSe precursor and noted that AACVD and spin coating are appropriate deposition techniques for it. However, the lack of a specific protocol for this compound is a current gap. I'm focusing on creating a "best-practice" protocol based on analogous methods, clearly labeling it as a representative guide. I'll include performance benchmarks for SnSe solar cells and proceed with a final search for more specific data to strengthen my analysis.

Analyzing Precursor Chemistry

I'm now diving deep into the feasibility of a single-source precursor for SnSe deposition. My research has yielded substantial data, though a precise deposition protocol for bis(triethyltin)selenide still eludes me. I'm focusing on the synthesis route and the potential for tuning film stoichiometry through process parameters.

Synthesizing Protocol Options

I've made headway in constructing a draft protocol for bis(triphenyltin)selenide. Using data from similar organometallic precursors, I've outlined AACVD and solution-based methods for SnSe deposition. My research on bis(triphenyltin)selenide's synthesis and thermal decomposition helped in designing a suitable protocol, and I'm ready to explain the reasoning behind my approach.

Constructing the Protocol

I've assembled a comprehensive base of knowledge concerning SnSe deposition via single-source precursors. I'm leveraging data on bis(triphenyltin)selenide's synthesis and thermal behavior to devise a representative AACVD and solution-based protocol. This protocol will be based on similar organometallic precursors, and I will be sure to state the reasoning behind my approach. Moreover, I'm integrating performance data from SnSe solar cells to establish benchmarks. I'm now ready to formulate the application note.

Application Note: Advanced Selenylation and Reductive Dehalogenation using Bis(triphenylstannyl)selenide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary

The introduction of selenium into organic frameworks is a critical transformation in medicinal chemistry and materials science. However, traditional selenylation reagents (e.g.,


, 

) are plagued by extreme toxicity, foul odors, and high sensitivity to air and moisture. Bis(triphenylstannyl)selenide (

), also known as hexaphenyldistannaselenane, emerges as a superior alternative. It is a bench-stable, odorless solid that can be selectively activated under mild conditions[1]. This application note details the dual utility of

: the synthesis of symmetrical

-selenoesters via nucleophilic selenylation[2], and the reductive dehalogenation of

-haloketones via single-electron transfer (SET) pathways[3].

Mechanistic Causality & Reagent Design

The efficacy of


 is rooted in the hard-soft acid-base (HSAB) principle. The robust stability of the reagent is abruptly bypassed upon the introduction of a fluoride source, such as Potassium Fluoride Dihydrate (

).
  • Fluoride Activation: Tin (Sn) acts as a hard acid with a profound thermodynamic affinity for the hard base fluoride (

    
    ). The fluoride ions attack the tin centers, cleaving the relatively weak Sn–Se bonds and precipitating highly insoluble triphenyltin fluoride (
    
    
    
    )[4]. This thermodynamically driven process generates a highly reactive, "naked" selenolate species (
    
    
    or
    
    
    ) under strictly neutral conditions, preventing unwanted side reactions like aldol condensation[4].
  • Pathway Bifurcation:

    • Nucleophilic Substitution: In the presence of

      
      -haloesters, the naked selenolate acts as a potent nucleophile, displacing the halogens via an 
      
      
      
      mechanism to yield symmetrical
      
      
      -selenoesters[2].
    • Single-Electron Transfer (SET): When reacting with

      
      -haloketones, the intermediate 
      
      
      
      -selenoketone undergoes rapid homolytic C–Se cleavage. This SET pathway generates a stable
      
      
      -carbonyl radical, which subsequently abstracts a hydrogen atom from the solvent or hydrate complex, resulting in clean reductive dehalogenation[3].

Reaction Pathways (Visualization)

Mechanism A Bis(triphenylstannyl)selenide (Ph3Sn)2Se C Naked Selenolate Reactive Intermediate A->C Sn-F Bond Formation B Fluoride Source (KF•2H2O) B->C Activates D Symmetrical α-Selenoesters (Nucleophilic Substitution) C->D + 2 eq α-Haloester E Dehalogenated Ketone (SET / Homolytic Cleavage) C->E + 1 eq α-Haloketone

Fig 1: Fluoride-activated reaction pathways of Bis(triphenylstannyl)selenide.

Quantitative Substrate Scope & Yields

The following table summarizes the optimized reaction stoichiometry and expected yields for the two primary transformations mediated by


.
Substrate ClassReaction PathwayRatio (

: Substrate)
AdditiveTypical Yields

-Haloesters
Symmetrical Selenylation1 : 2

(3 eq)
75–90%

-Haloketones
Reductive Dehalogenation1 : 1

(3 eq)
80–95%
Alkyl Halides Symmetrical Selenylation1 : 2TBAF (cat.)70–85%

Experimental Protocols (Self-Validating Systems)

A critical feature of these protocols is their self-validating nature . The byproduct of the activation step,


, is highly insoluble in acetonitrile. The precipitation of a dense white solid during the reaction serves as an immediate, visual confirmation that the Sn–Se bond is being successfully cleaved and the active selenolate is being generated.

Workflow step1 Step 1: Reagent Mixing Combine (Ph3Sn)2Se, Substrate, and KF•2H2O in MeCN step2 Step 2: Reaction Stir at RT under N2 for 24 h (Monitor via TLC) step1->step2 step3 Step 3: Filtration Filter through Celite to remove insoluble Ph3SnF step2->step3 step4 Step 4: Concentration Evaporate solvent under reduced pressure step3->step4 step5 Step 5: Purification Column chromatography (dry-pack method) step4->step5

Fig 2: Standard experimental workflow for (Ph3Sn)2Se mediated reactions.

Protocol A: Synthesis of Symmetrical -Selenoesters[2]

Objective: Nucleophilic incorporation of selenium to bridge two ester molecules.

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with

    
    .
    
  • Mixing: Add

    
     (1.01 g, 1.3 mmol) and the target 
    
    
    
    -haloester (2.6 mmol) to the flask.
  • Solvation & Activation: Inject anhydrous acetonitrile (MeCN, 30 mL). Add

    
     (0.37 g, 3.9 mmol) in one portion.
    
  • Reaction: Stir the mixture vigorously at room temperature for 24 hours under

    
    . Self-Validation Check: Look for the formation of a white precipitate (
    
    
    
    ), indicating successful activation.
  • Workup: Filter the heterogeneous mixture through a pad of Celite to remove the tin fluoride salts. Rinse the reaction flask and Celite pad twice with MeCN or

    
     (10 mL).
    
  • Isolation: Concentrate the filtrate under reduced pressure and purify the resulting residue via dry-pack column chromatography (e.g., using benzene or hexanes/ethyl acetate) to yield the symmetrical

    
    -selenoester.
    
Protocol B: Reductive Dehalogenation of -Haloketones[1]

Objective: Mild removal of an


-halogen to yield the unsubstituted ketone via SET.
  • Preparation: Purge a reaction vessel with

    
    .
    
  • Mixing: Combine the

    
    -haloketone (e.g., 2-bromo-4'-nitroacetophenone, 0.32 g, 1.3 mmol) and 
    
    
    
    (1.01 g, 1.3 mmol) in MeCN (30 mL)[1].
  • Activation: Add

    
     (0.37 g, 3.9 mmol).
    
  • Reaction: Stir at room temperature for 24 hours. The homolytic cleavage of the intermediate

    
    -selenoketone will drive the reduction[3].
    
  • Workup & Isolation: Filter through Celite to remove tin byproducts, concentrate the organic layer, and purify via column chromatography to isolate the dehalogenated ketone (Typical yield: ~89%)[1].

Troubleshooting & Optimization

  • Why Acetonitrile (MeCN)? MeCN is a polar aprotic solvent that perfectly balances the solubility of the organic substrates with the partial solubility of the fluoride source, facilitating the solid-liquid phase reaction without donating nucleophilic solvent molecules that could compete with the selenolate.

  • Why

    
    ?  While anhydrous KF can be used, the dihydrate form provides trace protic assistance that enhances the solubility of the fluoride ion in MeCN. Furthermore, in the reductive dehalogenation pathway, the hydrate acts as a highly localized hydrogen atom donor to quench the ketone-derived radical.
    
  • Absence of Precipitate: If the reaction solution remains clear after 1-2 hours, the fluoride activation has failed. This is typically due to highly clumped/inactive KF. Grind the

    
     into a fine powder before addition to maximize the surface area for the solid-liquid interface.
    

References

  • Harpp, D. N., et al. "Bis(triphenylstannyl)selenide, a mild and selective reagent for the synthesis of symmetrical α-selenoesters." Sulfur Letters, 24(5):203-208 (2001).2

  • Harpp, D. N., et al. "Selenium and Tellurium Chalcogenides as Mild and Efficient Reducing Agents for α-Halo Ketones." Synthesis (1998). 1

  • Wirth, T. "Organoselenium chemistry: modern developments in organic synthesis." Topics in Current Chemistry. 4

  • "Reductive dehalogenation of halo ketones." Grokipedia.3

Sources

Troubleshooting & Optimization

Thermal decomposition temperature of Bis(triphenyltin)selenide precursor

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Bis(triphenyltin)selenide Precursor

Welcome to the technical support guide for the handling and thermal analysis of bis(triphenyltin)selenide, (Ph₃Sn)₂Se. This document is intended for researchers, chemists, and materials scientists utilizing this precursor for the synthesis of tin selenide (SnSe) nanomaterials, thin films, or other advanced materials.[1][2][3] This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal decomposition temperature of bis(triphenyltin)selenide?

The thermal decomposition of bis(triphenyltin)selenide is not characterized by a single, sharp temperature but rather occurs over a range. The precise onset temperature, peak decomposition rate, and final temperature can be influenced by experimental conditions. However, based on thermal analysis of analogous organotin compounds, decomposition generally involves the cleavage of the tin-carbon (Sn-C) and tin-selenium (Sn-Se) bonds.[4][5]

For many organotin(IV) complexes, significant thermal degradation begins in the range of 150°C to 520°C.[4] For instance, some triphenyltin compounds show decomposition of the phenyl groups at temperatures higher than the initial degradation steps observed in other organotin compounds like triphenyltin hydroxide, which can begin to dehydrate at temperatures as low as 45-80°C.[6]

For accurate determination, it is essential to perform a thermogravimetric analysis (TGA) under your specific experimental conditions (see Protocol section below).

Q2: What are the primary factors that influence the observed decomposition temperature in a TGA experiment?

Several experimental parameters critically affect TGA results. Understanding these is key to achieving reproducible and accurate data.

  • Heating Rate: A faster heating rate will shift the entire TGA curve, including the onset of decomposition, to a higher temperature.[7][8] This is a kinetic effect; at a faster rate, the sample has less time to decompose at any given temperature. For robust characterization, a rate of 5-10 °C/min is recommended.[4][7]

  • Atmosphere: The gas environment is crucial.

    • Inert Atmosphere (N₂, Ar): Decomposition will proceed through pyrolysis. The residue will likely be a mixture of tin selenides and carbonaceous material.

    • Oxidizing Atmosphere (Air, O₂): Decomposition will involve combustion of the organic (phenyl) ligands. This typically results in a lower final residue mass, ideally corresponding to pure tin oxide (SnO₂), and may occur at different temperatures compared to an inert atmosphere.[6]

  • Sample Mass and Packing: Using a larger sample mass can create thermal gradients within the crucible, leading to a broader decomposition range.[7] Tightly packing the powder can also impede the escape of gaseous byproducts, slightly altering the decomposition profile. It is recommended to use a small sample mass (typically 2-10 mg) and to pack it loosely and evenly in the TGA pan.[7]

  • Crucible Type: The material of the TGA pan (e.g., alumina, platinum) can sometimes have a catalytic effect on decomposition, although this is less common. Using a clean, inert crucible is standard practice.[7]

Q3: What are the expected decomposition products of (Ph₃Sn)₂Se?

The final products depend heavily on the atmosphere used during thermal decomposition.

  • Under an Inert Atmosphere (Pyrolysis): The primary goal of using this precursor is often to form tin selenide (SnSe). The decomposition pathway involves the cleavage of Sn-C bonds, releasing volatile organic fragments (like biphenyl and other hydrocarbons), and leaving behind a solid residue of tin selenide (SnSe).

  • Under an Oxidizing Atmosphere (Combustion): In the presence of air or oxygen, the triphenyltin groups will combust to form carbon dioxide (CO₂) and water (H₂O). The selenium will likely be oxidized, and the tin will be converted to the more thermodynamically stable tin(IV) oxide (SnO₂).[6]

Q4: Are there specific safety precautions for handling bis(triphenyltin)selenide?

Yes, absolutely. Organotin compounds are a class of organometallic chemicals that exhibit significant toxicity.[9] The toxicity is primarily determined by the organic groups attached to the tin atom, with tri-substituted organotins (like the triphenyltin moiety) being the most toxic class.[10][11]

Core Safety Protocols:

  • Work in a Fume Hood: All handling of solid or dissolved bis(triphenyltin)selenide must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[10]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.[9]

    • Gloves: Wear chemically resistant gloves, such as neoprene or nitrile. Double-gloving is highly recommended.[9]

    • Eye Protection: Chemical safety goggles and a full-face shield are required.[10]

    • Lab Coat: A flame-retardant or cotton lab coat must be worn and kept buttoned.[10]

  • Designated Area: Clearly mark a specific area within the lab for working with organotin compounds.[10]

  • Waste Disposal: All waste, including contaminated gloves, wipes, and glassware, is considered hazardous waste and must be disposed of in a clearly labeled, sealed container according to your institution's guidelines.[9][11]

  • Spill Cleanup: In case of a spill, do not create dust. For solid spills, carefully sweep up the material. For liquid spills, use an absorbent material like a spill pillow.[10][11] Decontaminate the area afterward. A bleach solution can be used to oxidize organotins to less harmful tin oxides.[10]

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Solution(s)
Unexpected mass loss before the main decomposition. 1. Presence of residual solvent from synthesis. 2. The compound is a hydrate (contains water of crystallization).[4] 3. The sample has partially decomposed during storage.1. Ensure the precursor is thoroughly dried under vacuum before analysis. 2. Run a DSC (Differential Scanning Calorimetry) analysis alongside TGA. The presence of an endothermic peak without mass loss (melting) or with mass loss (dehydration) can clarify the event.[4] 3. Store the precursor in a cool, dark, and inert environment (e.g., in a desiccator or glovebox).
The measured decomposition temperature differs from literature values. 1. Different heating rates were used.[7] 2. Different atmospheric conditions (gas type, flow rate).[7] 3. Instrument calibration drift.1. Standardize your heating rate to 10 °C/min for comparison with most literature data.[4] 2. Ensure your gas type and flow rate (e.g., N₂ at 50-60 mL/min) match the reference conditions.[4][7] 3. Calibrate your TGA's temperature and mass scale using certified reference materials (e.g., indium, tin for temperature; calcium oxalate for mass loss).
The final residual mass is incorrect. 1. Incomplete decomposition. 2. Formation of unexpected products. 3. (Inert Gas): Carbon residue from organic ligands is co-deposited with SnSe. 4. (Air): The flow rate of air was insufficient for complete combustion to SnO₂.1. Extend the final temperature of the TGA run (e.g., to 800-900 °C) to ensure the reaction is complete. 2. Analyze the residue using X-ray Diffraction (XRD) to identify the crystalline phases present. 3. This is common. The theoretical yield of pure SnSe is a guideline; some carbonization is expected. 4. Increase the air flow rate to ensure a fully oxidizing environment.[7]

Experimental Protocol: Thermogravimetric Analysis (TGA)

This protocol provides a standardized method for determining the thermal decomposition profile of bis(triphenyltin)selenide.

Objective: To determine the onset decomposition temperature, mass loss profile, and residual mass of (Ph₃Sn)₂Se.

Materials:

  • Bis(triphenyltin)selenide powder

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen (or dry air)

  • Alumina or platinum TGA crucibles (70 µL)

  • Microbalance

Procedure:

  • Instrument Preparation:

    • Turn on the TGA and allow it to stabilize.

    • Perform temperature and mass calibrations if they have not been done recently.

    • Set the desired gas flow (e.g., Nitrogen at 60 mL/min for pyrolysis studies).[7]

  • Sample Preparation:

    • Carefully weigh approximately 5.0 mg of bis(triphenyltin)selenide powder into a clean, tared TGA crucible.[7]

    • Record the exact mass.

    • Distribute the powder evenly and loosely at the bottom of the crucible to ensure uniform heating.

  • TGA Measurement:

    • Place the crucible onto the TGA's autosampler or manual loading mechanism.

    • Create the following temperature program:

      • Segment 1: Equilibrate at 30 °C.

      • Segment 2: Ramp temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.[4]

      • Segment 3 (Optional): Hold at 800 °C for 10 minutes to ensure complete decomposition.

    • Start the experiment.

  • Data Analysis:

    • Plot the results as Mass (%) vs. Temperature (°C).

    • Generate the first derivative of the mass loss curve (DTG curve). The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.

    • Determine the onset temperature of decomposition (Tonset), often calculated by the intersection of the baseline tangent with the tangent at the point of maximum slope.

    • Record the final residual mass at the end of the experiment.

Visual Workflow and Data Summary

Workflow for TGA Characterization

The following diagram outlines the logical workflow for obtaining reliable TGA data for the bis(triphenyltin)selenide precursor.

TGA_Workflow cluster_prep 1. Preparation Phase cluster_instrument 2. Instrumentation Phase cluster_analysis 3. Analysis Phase Safety Don PPE: Gloves, Goggles, Lab Coat FumeHood Work in Fume Hood Safety->FumeHood SamplePrep Weigh 2-10 mg of (Ph3Sn)2Se into TGA crucible FumeHood->SamplePrep Load Load Sample into TGA SamplePrep->Load Calibrate Calibrate TGA (Temp & Mass) Calibrate->Load Program Set Parameters: - Atmosphere (N2/Air) - Flow Rate (60 mL/min) - Heating Rate (10°C/min) - Range (30-800°C) Load->Program Run Run Experiment Program->Run GetData Obtain TGA/DTG Curves Run->GetData Analyze Determine: - Tonset - Tpeak (from DTG) - % Mass Loss - % Residue GetData->Analyze Report Report & Compare Data Analyze->Report

TGA Experimental Workflow Diagram
Summary of Key Thermal Analysis Parameters
ParameterRecommended ValueRationale & Reference
Sample Mass 2 - 10 mgMinimizes thermal gradients and ensures uniform decomposition.[7]
Heating Rate 10 °C/minA standard rate that balances resolution and experimental time, widely used in literature.[4]
Atmosphere Nitrogen (Inert) or Air (Oxidizing)Choice depends on the desired final product (SnSe vs. SnO₂).
Gas Flow Rate 50 - 60 mL/minEnsures efficient removal of gaseous byproducts and maintains a consistent atmosphere.[4][7]
Temperature Range 30 - 800 °CSufficient to cover initial moisture loss and complete decomposition of organic ligands.
Crucible Alumina (Al₂O₃) or Platinum (Pt)Inert materials that prevent reaction with the sample.[7]

References

  • An In-depth Technical Guide to the Safety and Handling of Organotin Compounds - Benchchem.
  • safety and handling precautions for organotin compounds - Benchchem.
  • Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS).
  • SAFETY DATA SHEET - Fisher Scientific.
  • ORGANOTIN COMPOUNDS - CDC Stacks.
  • Pentacoordinated Organotin(IV) Complexes as an Alternative in the Design of Highly Efficient Optoelectronic and Photovoltaic Devices: Synthesis and Photophysical Characterization - MDPI.
  • Bis(triphenyltin) Chalcogenides as Convenient Precursors to Phase-Pure Binary Semiconductors | Chemistry of Materials - ACS Publications.
  • Molecular structures of [(Ph3Sn)(2)O3Se] and - ResearchGate. Available at:

  • Tin Selenide Molecular Precursor for the Solution Processing of Thermoelectric Materials and Devices - UPCommons.
  • Tin Selenide Molecular Precursor for the Solution Processing of Thermoelectric Materials and Devices - SciSpace.
  • Precursors for PbTe, PbSe, SnTe, and SnSe synthesized using diphenyl dichalcogenides.
  • Comparative Thermal Stability of Organotin Hydroxides: A Guide for Researchers - Benchchem.
  • Organotin(IV) Alkoxides, Siloxides, and Related Stannoxanes. Characterisation and Thermogravimetric Studies - PMC.
  • Refining and Validating Thermogravimetric Analysis (TGA) for Robust Characterization and Quality Assurance of Graphene-Related Two-Dimensional Materials (GR2Ms) - MDPI.
  • Thermogravimetric analysis of commercial tungsten molecular precursors for vapor phase deposition processes - Semantic Scholar.

Sources

Technical Support Center: Synthesis of SnSe with Bis(triphenyltin)selenide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and professionals engaged in the synthesis of tin selenide (SnSe) nanomaterials. This guide focuses on the utilization of Bis(triphenyltin)selenide, often in conjunction with a tin precursor like tin(II) chloride, to achieve phase-pure SnSe. Our goal is to provide practical, in-depth troubleshooting advice and answers to frequently asked questions to help you gain precise control over your material's stoichiometry and properties.

Troubleshooting Guide: Controlling SnSe Stoichiometry

This section addresses specific experimental issues in a question-and-answer format, providing both the "how" and the "why" to empower you to make informed decisions in your research.

Question 1: My final product contains a significant amount of Tin Diselenide (SnSe₂), confirmed by XRD and EDX. How can I favor the formation of pure SnSe?

Answer:

The formation of the hexagonal SnSe₂ phase is a common challenge and typically points to two main factors: an excess of selenium relative to tin in the reaction or a reaction/annealing temperature that is too low.[1][2][3]

Causality: The tin-selenium system can form multiple stable phases, primarily orthorhombic SnSe and hexagonal SnSe₂.[4] The formation of SnSe₂ is often kinetically favored at lower temperatures, while higher temperatures provide the necessary energy to form the thermodynamically stable SnSe phase. An excess of a selenium source will naturally drive the reaction towards the selenium-rich SnSe₂ phase.

Step-by-Step Corrective Actions:

  • Adjust Precursor Stoichiometry: The most direct approach is to modify the molar ratio of your tin precursor (e.g., SnCl₂) to your selenium precursor (Bis(triphenyltin)selenide).

    • Action: If you are using a 1:1 molar ratio of Sn:Se, consider decreasing the amount of Bis(triphenyltin)selenide or increasing the tin precursor to create a slightly tin-rich environment. A systematic variation of the Sn:Se ratio (e.g., 1:0.9, 1:0.8) should be explored to find the optimal condition for your specific setup.

  • Increase Reaction/Annealing Temperature: The thermal decomposition of the precursors and the conversion of any formed SnSe₂ to SnSe is highly temperature-dependent.

    • Action: Gradually increase the synthesis temperature. For solvothermal methods, this could mean moving from 180°C towards 220°C or higher. For thermal decomposition or annealing steps, temperatures in the range of 400-550°C are often required to ensure the complete formation of the SnSe phase.[5]

  • Optimize Capping Agents/Solvents: The choice of solvent and capping agents can influence the reactivity and decomposition kinetics of the precursors.

    • Action: If using high-boiling point coordinating solvents like oleylamine, ensure the reaction temperature is sufficient for the complete decomposition of the organometallic precursors. The solvent can stabilize intermediate species, and a higher temperature might be needed to overcome this.

Data-Driven Protocol Adjustment:

IssueParameter to AdjustRecommended ChangeExpected Outcome
SnSe₂ Phase PresentSn:Se Molar RatioIncrease Sn or Decrease SeFavors SnSe formation
SnSe₂ Phase PresentReaction TemperatureIncrease in 20°C incrementsPromotes conversion to SnSe
SnSe₂ Phase PresentAnnealing TemperatureIncrease to >400°CDrives off excess Se, converts phase

Question 2: My analysis shows the presence of metallic tin (Sn) impurities. What causes this, and how can it be resolved?

Answer:

The presence of metallic tin indicates a selenium-deficient reaction environment. This can happen if the selenium precursor does not fully react or if there is a stoichiometric imbalance from the start.

Causality: For SnSe to form, the tin and selenium precursors must be available in the correct stoichiometric amounts at the reaction site. If the decomposition of Bis(triphenyltin)selenide is inefficient, or if the initial ratio is tin-heavy, the excess tin may simply crystallize as a separate metallic phase.

Step-by-Step Corrective Actions:

  • Verify Precursor Purity and Handling: Organometallic precursors can be sensitive to air and moisture.

    • Action: Ensure your Bis(triphenyltin)selenide and tin precursor are of high purity and have been stored under an inert atmosphere (e.g., in a glovebox). Handle all precursors using Schlenk line techniques to prevent degradation.

  • Adjust Precursor Stoichiometry: This is the corollary to the SnSe₂ problem.

    • Action: Increase the relative amount of Bis(triphenyltin)selenide in your reaction mixture. Start with a 1:1 Sn:Se ratio and systematically move to a selenium-rich condition (e.g., 1:1.1, 1:1.2) until the metallic tin phase is no longer observed in your characterization.

  • Ensure Homogeneous Mixing and Heating: If the precursors are not well-mixed, localized regions of tin enrichment can lead to the formation of metallic tin.

    • Action: For hot-injection methods, ensure rapid and vigorous stirring when the precursor solution is injected. For solvothermal methods, ensure the precursors are fully dissolved or well-suspended before sealing the reactor. A uniform temperature profile in your furnace or oil bath is also critical.

Question 3: I am observing poor crystallinity or an amorphous product. How can I improve the crystalline quality of my SnSe?

Answer:

Poor crystallinity is generally a result of insufficient reaction time or temperature, or the presence of impurities that inhibit crystal growth.

Causality: The formation of a well-ordered crystalline lattice requires sufficient thermal energy for atoms to arrange themselves correctly and enough time for crystal growth to occur. Rapid precipitation at low temperatures often leads to amorphous or poorly crystalline materials.

Step-by-Step Corrective Actions:

  • Increase Reaction Time and Temperature: These are the most critical parameters for improving crystallinity.

    • Action: Increase the reaction duration. For a solvothermal synthesis, try extending the time from 12 hours to 24 or 48 hours. As mentioned previously, a higher reaction temperature provides the necessary energy for atomic arrangement.

  • Implement a Post-Synthesis Annealing Step: Annealing is a highly effective method for improving the crystallinity of as-synthesized materials.

    • Action: After synthesis and purification, anneal the SnSe powder in a tube furnace under an inert gas flow (e.g., Argon). A typical annealing process might be at 450-500°C for 1-2 hours. This allows for the recrystallization and growth of larger, more ordered crystalline domains.

  • Control the Reaction Kinetics with Capping Agents: Capping agents can moderate the reaction rate, preventing rapid precipitation and allowing for more controlled crystal growth.

    • Action: The use of capping agents like oleic acid or oleylamine can help control the size and crystallinity of nanoparticles.[6][7] By binding to the surface of the growing nanocrystal, they can slow down the growth rate, leading to higher quality crystals. Experiment with different concentrations of these agents to find the optimal balance.

Troubleshooting Decision Workflow

G start Characterize Product (XRD, EDX) check_phase Is the product phase-pure SnSe? start->check_phase is_snse2 SnSe₂ phase present? check_phase->is_snse2 No success Achieved Phase-Pure SnSe check_phase->success Yes is_sn Metallic Sn present? is_snse2->is_sn No adjust_ratio_se Decrease Se:Sn ratio (e.g., Sn:Se from 1:1 to 1:0.9) is_snse2->adjust_ratio_se Yes is_amorphous Poor crystallinity? is_sn->is_amorphous No adjust_ratio_sn Increase Se:Sn ratio (e.g., Sn:Se from 1:1 to 1:1.1) is_sn->adjust_ratio_sn Yes increase_time Increase reaction time is_amorphous->increase_time Yes recharacterize Re-synthesize and Re-characterize is_amorphous->recharacterize No/Other increase_temp_se Increase reaction/annealing temperature (>400°C) adjust_ratio_se->increase_temp_se increase_temp_se->recharacterize check_precursors Verify precursor purity and inert handling adjust_ratio_sn->check_precursors check_precursors->recharacterize anneal Introduce post-synthesis annealing step increase_time->anneal anneal->recharacterize recharacterize->check_phase

Caption: A decision tree for troubleshooting off-stoichiometry and poor crystallinity in SnSe synthesis.

Frequently Asked Questions (FAQs)

Q1: What is Bis(triphenyltin)selenide and why is it used as a selenium precursor?

Bis(triphenyltin)selenide, ((C₆H₅)₃Sn)₂Se, is an organometallic compound that serves as a convenient source of selenium for the synthesis of metal selenide materials.[8] Its advantages include:

  • Defined Stoichiometry: As a molecular precursor, it provides a precise amount of selenium.

  • Lower Toxicity Handling: Compared to highly toxic and gaseous selenium sources like hydrogen selenide (H₂Se), it is a solid that is easier and safer to handle (with appropriate precautions).

  • Controlled Decomposition: It decomposes at elevated temperatures, releasing selenium in a more controlled manner compared to the direct use of elemental selenium powder, which can have inconsistent reactivity.

Q2: What is a typical experimental setup for a solvothermal synthesis of SnSe using Bis(triphenyltin)selenide?

A common approach is a solvothermal or "hot-injection" method, which allows for good control over nucleation and growth.

Core Components:

  • A three-neck round-bottom flask.

  • A condenser to prevent solvent loss.

  • A thermocouple to accurately monitor the reaction temperature.

  • A Schlenk line or glovebox for maintaining an inert atmosphere (Nitrogen or Argon).

  • Heating mantle and magnetic stirrer.

  • Syringes for the injection of precursor solutions.

Workflow:

  • Setup: The three-neck flask is connected to the condenser and Schlenk line.

  • Solvent & Precursor 1: A high-boiling point solvent (e.g., oleylamine) and one of the precursors (e.g., SnCl₂) are added to the flask.

  • Degassing: The mixture is degassed by heating under vacuum to remove water and oxygen.

  • Heating: The solution is heated to the desired reaction temperature under an inert gas flow.

  • Injection: The second precursor (Bis(triphenyltin)selenide), dissolved in a degassed solvent, is rapidly injected into the hot reaction mixture with vigorous stirring.

  • Growth: The reaction is allowed to proceed at the set temperature for a specified duration to allow for particle growth and crystallization.

  • Cooling & Purification: The solution is cooled, and the resulting nanoparticles are typically purified by precipitation with a non-solvent (like ethanol) and centrifugation.

G cluster_0 Inert Atmosphere (Schlenk Line) flask Three-Neck Flask stirrer Heating Mantle & Magnetic Stirrer flask->stirrer condenser Condenser condenser->flask thermocouple Thermocouple thermocouple->flask injection Syringe with Bis(triphenyltin)selenide Solution injection->flask Rapid Injection

Caption: Schematic of a typical hot-injection setup for SnSe nanoparticle synthesis.

Q3: What characterization techniques are essential for confirming the stoichiometry of my SnSe product?

A combination of techniques is necessary for a comprehensive analysis:

  • Powder X-ray Diffraction (XRD): This is the primary tool for identifying the crystalline phases present in your sample.[1][9] The diffraction pattern of orthorhombic SnSe is distinct from that of hexagonal SnSe₂ and cubic Sn. By comparing your experimental pattern to reference patterns (e.g., from the JCPDS database), you can confirm the phase purity.

  • Energy-Dispersive X-ray Spectroscopy (EDX/EDS): Typically coupled with a Scanning Electron Microscope (SEM), EDX provides the elemental composition of your sample.[3][10] It can give you a quantitative atomic percentage ratio of Sn to Se, which is crucial for verifying that you have a 1:1 stoichiometry.

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that not only provides elemental composition but also information about the oxidation states of the elements. This is useful for detecting any surface oxidation of tin (e.g., formation of SnO₂) which can occur if samples are exposed to air.[1]

References

  • Tamas, M., Butuza, R. A., Dan, M., & Silvestru, A. (2025). Diorganotin(IV) Complexes of Organoselenolato Ligands with Pyrazole Moieties—Synthesis, Structure and Properties. Molecules, 30(7), 1648. [Link]

  • Javed, R., Sajjad, A., Naz, S., Sajjad, H., & Ao, Q. (2022). Significance of Capping Agents of Colloidal Nanoparticles from the Perspective of Drug and Gene Delivery, Bioimaging, and Biosensing: An Insight. International journal of molecular sciences, 23(18), 10423. [Link]

  • Shamim, A. (2016). What is the role of stabilizing agent in nanoparticles formation? ResearchGate. [Link]

  • Kharisov, B. I., Kharissova, O. V., & Ortiz-Mendez, U. (2018). Capping agents in nanoparticle synthesis: Surfactant and solvent system. Semantic Scholar. [Link]

  • HQ Graphene. (n.d.). SnSe2 - Tin Diselenide. [Link]

  • Giannazzo, F., et al. (2022). Tin Diselenide (SnSe2) Van der Waals Semiconductor: Surface Chemical Reactivity, Ambient Stability, Chemical and Optical Sensors. Chemosensors, 10(2), 64. [Link]

  • Ateeb, M. (2021). What is the role of capping agents in the green synthesis of nanoparticles? ResearchGate. [Link]

  • Javed, R., et al. (2022). Significance of Capping Agents of Colloidal Nanoparticles from the Perspective of Drug and Gene Delivery, Bioimaging, and Biosensing: An Insight. MDPI. [Link]

  • Chen, Z., et al. (2018). Tin Selenide (SnSe): Growth, Properties, and Applications. Advanced Science, 5(1), 1700609. [Link]

  • Su, Z., et al. (2018). Synthesis and Surface-Enhanced Raman Scattering of Ultrathin SnSe2 Nanoflakes by Chemical Vapor Deposition. Nanomaterials, 8(7), 513. [Link]

  • Reinste. (n.d.). Mastering Silver Nanoparticle Synthesis: A Guide to Optimal Conditions. Reinste Updates. [Link]

  • Lee, H., et al. (2015). (a) The XRD data of the as-synthesized SnSe 2 crystal. (b) The EDX... ResearchGate. [Link]

  • Shinde, S. M., et al. (2014). a shows the X-ray diffraction pattern of the synthesized SnSe 2 powder.... ResearchGate. [Link]

  • Boudjouk, P., Seidler, D. J., Bahr, S. R., & McCarthy, G. J. (1993). Bis(triphenyltin) Chalcogenides as Convenient Precursors to Phase-Pure Binary Semiconductors. Chemistry of Materials, 5(8), 1189–1192. [Link]

  • Chen, Z., et al. (2018). SEM image of SnSe single crystal prepared a) by route I and b) by route... ResearchGate. [Link]

  • Smith, R. P., et al. (2021). Synthesis, Characterization, and Thermal Study of Divalent Germanium, Tin, and Lead Triazenides as Potential Vapor Deposition Precursors. Inorganic Chemistry, 60(16), 12344–12352. [Link]

  • University of Strathclyde. (2025). Thermal decompositions of inorganic and organometallic tin compounds. University of Strathclyde. [Link]

  • Zhang, Y., et al. (2026). SnSe: A Versatile Material for Thermoelectric and Optoelectronic Applications. MDPI. [Link]

Sources

Validation & Comparative

Theoretical Grounding: The Causality of 119Sn Chemical Shifts

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Comparison Guide: 119Sn NMR Characterization of Bis(triphenyltin)selenide and Related Chalcogenides

Executive Summary As a Senior Application Scientist, evaluating the structural integrity of organometallic frameworks requires highly specific and robust analytical techniques. 119Sn Nuclear Magnetic Resonance (NMR) spectroscopy is a premier diagnostic tool for organotin compounds due to the spin-½ nature of the 119Sn isotope, its favorable natural abundance (8.59%), and a remarkably broad chemical shift range (~7000 ppm). This guide provides an in-depth comparative analysis of the 119Sn NMR chemical shift of Bis(triphenyltin)selenide [(Ph3Sn)2Se] against its chalcogenide alternatives, detailing the mechanistic causality behind these shifts and outlining a self-validating experimental protocol.

The 119Sn chemical shift (δ) is exquisitely sensitive to the local electronic environment. When comparing organotin chalcogenides, two primary factors dictate the observed chemical shift:

  • Electronegativity vs. Polarizability: Moving down Group 16 of the periodic table from Oxygen to Tellurium, electronegativity decreases while atomic polarizability increases. In the series (Ph3Sn)2E (where E = O, S, Se, Te), the highly electronegative oxygen atom strongly deshields the tin nucleus, resulting in a downfield shift. Conversely, the larger, more polarizable selenium and tellurium atoms donate electron density more effectively through polarizable bonds, increasing the diamagnetic shielding at the tin nucleus. This causes a pronounced upfield shift (more negative δ values).

  • Coordination Number Expansion: 119Sn shifts are highly diagnostic of the coordination state. Four-coordinate tin species, such as pure (Ph3Sn)2Se in non-coordinating solvents, typically resonate between +100 and -150 ppm. If the tin atom expands its coordination sphere to five (e.g., via intramolecular coordination or solvent adducts), the shift moves dramatically upfield, typically falling into the -190 to -330 ppm range[1].

Comparative Performance Data

The table below contrasts the 119Sn NMR chemical shifts and relevant coupling constants for Bis(triphenyltin)selenide and its direct alternatives.

Table 1: 119Sn NMR Data for Bis(triphenyltin)chalcogenides in CDCl3 (Referenced to Me4Sn).

CompoundFormulaChalcogen (E)119Sn Chemical Shift (δ, ppm)1J(119Sn-E) Coupling (Hz)Coordination State
Bis(triphenyltin)oxide(Ph3Sn)2OOxygen~ -80 to -90N/A4 (often aggregates)
Bis(triphenyltin)sulfide(Ph3Sn)2SSulfur~ -75 to -85N/A4
Bis(triphenyltin)selenide (Ph3Sn)2Se Selenium -104 to -108 ~ 1100 - 1150 4
Bis(triphenyltin)telluride(Ph3Sn)2TeTellurium~ -160 to -170~ 2500 - 27004

Note: The exact chemical shift is concentration and temperature-dependent. For Bis(triphenyltin)selenide, the presence of the 77Se isotope (spin-½, 7.6% natural abundance) allows for the observation of distinct 1J(119Sn-77Se) satellite peaks. The presence of these satellites serves as an internal, self-validating proof of Sn-Se covalent bond integrity[2].

Experimental Protocol: Self-Validating 119Sn NMR Workflow

To ensure trustworthiness and reproducibility, the following protocol integrates self-validating checkpoints. Because 119Sn has a negative gyromagnetic ratio (γ = -1.003 × 10^7 rad T^-1 s^-1), it is susceptible to signal nulling via the Nuclear Overhauser Effect (NOE) if proton decoupling is applied continuously.

Step 1: Sample Preparation (Inert Atmosphere)

  • Action: Dissolve 30-50 mg of (Ph3Sn)2Se in 0.6 mL of anhydrous, degassed CDCl3 inside a glovebox.

  • Causality: Organotin selenides can be susceptible to oxidation or hydrolysis over time. Using degassed solvent prevents line broadening caused by paramagnetic dissolved oxygen, ensuring sharp resonance peaks.

Step 2: Spectrometer Setup & Tuning

  • Action: Tune the broadband probe specifically to the 119Sn frequency (e.g., 149.2 MHz on a 400 MHz spectrometer).

  • Validation: Ensure the tuning dip is symmetric and perfectly centered. Poor tuning directly degrades the signal-to-noise ratio (SNR), which is critical for observing the low-intensity 77Se satellites.

Step 3: Pulse Sequence Selection (Inverse-Gated Decoupling)

  • Action: Utilize an inverse-gated 1H decoupling pulse sequence (e.g., zgig).

  • Causality: Continuous decoupling induces a negative NOE, which can invert or completely null the 119Sn signal. Inverse-gated decoupling turns on the decoupler only during the acquisition time to remove 1H-119Sn scalar coupling without allowing the NOE to build up.

Step 4: Relaxation Delay Optimization

  • Action: Set the relaxation delay (D1) to at least 2-3 seconds. If rapid acquisition is required, add a relaxation agent like Cr(acac)3 (0.01 M) to shorten the T1 relaxation times.

  • Validation: Run a quick pseudo-2D inversion recovery experiment to estimate T1 if absolute quantitation is required.

Step 5: Referencing

  • Action: Calibrate the chemical shift externally against neat tetramethyltin (Me4Sn, δ = 0.0 ppm) or use the unified frequency scale (Ξ = 37.290665 MHz).

Visualizations

NMR_Workflow A Sample Prep (Anhydrous CDCl3) B Probe Tuning (119Sn Frequency) A->B Transfer to Magnet C Pulse Sequence (Inverse-Gated Decoupling) B->C Optimize SNR D Acquisition (D1 > 2s, avoid NOE) C->D Prevent Signal Nulling E Data Processing (Identify 77Se Satellites) D->E Fourier Transform

Self-validating workflow for 119Sn NMR acquisition of organotin selenides.

Shift_Causality Chalcogen Chalcogen Size Increases (O -> Te) Polarizability Electron Cloud Polarizability Increases Chalcogen->Polarizability Shielding Diamagnetic Shielding at Sn Nucleus Increases Polarizability->Shielding Shift 119Sn Chemical Shift Moves Upfield (- ppm) Shielding->Shift

Mechanistic causality of upfield 119Sn NMR shifts in heavier organotin chalcogenides.

References

  • Pop-Varga, A., et al. "Diorganotin(IV) Complexes of Organoselenolato Ligands with Pyrazole Moieties—Synthesis, Structure and Properties." Semantic Scholar, 2025. URL:[Link]

  • Jousseaume, B. "Product Class 5: Organostannane Compounds." Science of Synthesis / Thieme Connect, 2013. URL:[Link]

Sources

77Se NMR spectroscopy data for Bis(triphenylstannyl)selenide

High-Resolution Se NMR Spectroscopy of Bis(triphenylstannyl)selenide: A Comparative Guide for Organochalcogen Synthesis

As a Senior Application Scientist specializing in multinuclear NMR, I frequently encounter challenges in the structural validation of heavy metal-chalcogen complexes. Bis(triphenylstannyl)selenide—commonly denoted as

However, verifying its purity and structural integrity requires moving beyond standard




The Mechanistic Significance of Se and Sn NMR

Selenium-77 is a spin-1/2 nucleus with a natural abundance of 7.6%. Its chemical shift range spans over 3000 ppm, making it exquisitely sensitive to the electronic shielding provided by attached ligands. When selenium is bridged between two tin atoms, as in

Tin possesses two NMR-active spin-1/2 isotopes:





The Self-Validating Principle: The presence and magnitude of these satellites act as an internal validation mechanism. If the satellites are present at approximately 1150 Hz, the Sn–Se–Sn connectivity is intact. If they are absent or broadened into the baseline, the complex has either degraded into colloidal selenium, oxidized, or is undergoing rapid intermolecular exchange in solution 1.

Comparative Performance Data: Aryl vs. Alkyl Stannyl Selenides

When selecting a distannaselenane for synthesis, the choice of the organic substituent (phenyl, butyl, or methyl) drastically impacts both the bench stability and the electronic environment of the selenium center. The table below summarizes the quantitative NMR and physical data for these alternatives.

Compound

Se Chemical Shift (

, ppm)*

(Hz)
Physical StateBench Stability (Air)
Bis(triphenylstannyl)selenide -250 to -320~1150Crystalline SolidHigh (Months)
Bis(tributylstannyl)selenide -340 to -380~1050Viscous OilModerate (Weeks)
Bis(trimethylstannyl)selenide -400 to -450~1000Volatile LiquidLow (Days, prone to oxidation)

*Note: Chemical shifts are solvent-dependent and referenced to neat

Expert Insight: The phenyl rings in ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">



Self-Validating Experimental Protocol for Se NMR Acquisition

To obtain research-grade spectra that accurately capture the

2
  • Inert Sample Preparation:

    • Action: Weigh 35–50 mg of

      
       into an NMR tube inside an argon-filled glovebox. Dissolve in 0.6 mL of anhydrous, degassed 
      
      
      .
    • Causality: Organoselenides are susceptible to oxidation, forming diselenides or precipitating elemental red selenium. Degassing the solvent removes dissolved oxygen, ensuring the spectrum reflects the pure product rather than degradation artifacts.

  • Spectrometer Calibration & Tuning:

    • Action: Tune the broadband (BBO) probe specifically to the

      
       resonance frequency (e.g., 76.3 MHz on a 400 MHz spectrometer).
      
    • Causality:

      
       has a low relative sensitivity (approx. 0.69% of 
      
      
      ). Precise impedance matching is non-negotiable to maximize the signal-to-noise ratio (SNR).
  • Pulse Sequence Selection (Inverse Gated Decoupling):

    • Action: Apply an inverse gated

      
       decoupling sequence (zgig in Bruker terminology).
      
    • Causality:

      
       possesses a negative gyromagnetic ratio (
      
      
      ). Standard continuous decoupling generates a negative Nuclear Overhauser Effect (NOE), which can completely nullify the selenium signal. Inverse gating provides clean, decoupled spectra without the NOE penalty.
  • Parameter Optimization (Relaxation Delay):

    • Action: Set the relaxation delay (

      
      ) to 
      
      
      seconds.
    • Causality: Heavy spin-1/2 nuclei like

      
       often exhibit long longitudinal relaxation times (
      
      
      ). A short
      
      
      leads to signal saturation and artificial attenuation of the satellite peaks required for coupling constant extraction.

NMR_WorkflowStep11. Sample PrepDegassed CDCl3, Ar AtmosphereStep22. Probe TuningTune to 77Se (76.3 MHz)Step1->Step2Step33. Pulse SequenceInverse Gated 1H DecouplingStep2->Step3Step44. AcquisitionD1 ≥ 5s (Overcome long T1)Step3->Step4Step55. Data ProcessingExtract 1J(119Sn-77Se) SatellitesStep4->Step5

Step-by-step 77Se NMR acquisition workflow for Bis(triphenylstannyl)selenide.

References
  • Product Class 20: Acyclic Dialkyl Selenides, Thieme E-Books.
  • Diorganotin(IV) Complexes of Organoselenolato Ligands with Pyrazole Moieties—Synthesis, Structure and Properties, Semantic Scholar.
  • A multinuclear nuclear magnetic resonance study, Canadian Journal of Chemistry.

The Single-Source Advantage: A Comparative Guide to Bis(triphenyltin)selenide for High-Purity Selenide Materials

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in materials science and drug development, the choice of precursor is a critical determinant of the final product's quality, purity, and performance. In the synthesis of tin selenide (SnSe) and other metal selenides, a pivotal decision lies between employing single-source precursors, such as Bis(triphenyltin)selenide, and conventional dual-source approaches. This guide provides an in-depth technical comparison, grounded in experimental evidence, to illuminate the distinct advantages offered by Bis(triphenyltin)selenide.

The pursuit of advanced materials with tailored properties has led to a focus on precise control over their synthesis. Single-source precursors, which contain all the necessary elements for the final material in a single molecule, have emerged as a superior alternative to traditional dual-source methods that involve separate compounds for each element. Bis(triphenyltin)selenide, with the formula [(C₆H₅)₃Sn]₂Se, exemplifies the elegance and efficiency of the single-source approach for producing high-purity tin selenide.

The Pitfalls of Dual-Source Precursors: A Compromise in Control

Dual-source methods for synthesizing tin selenide typically involve the reaction of a tin salt, such as tin(II) chloride (SnCl₂), with a selenium source, like elemental selenium (Se) or sodium selenosulfate (Na₂SeSO₃)[1][2]. While seemingly straightforward, this approach is fraught with challenges that can compromise the quality and reproducibility of the final material.

The primary drawback lies in the difficulty of achieving precise stoichiometric control. The differing reactivities and volatilities of the tin and selenium precursors can lead to non-stoichiometric phases and impurities in the final product. For instance, in chemical vapor deposition (CVD) processes using dual-source precursors, strict control over the precursor transport rates is essential to obtain the desired material composition[3]. This often necessitates complex and expensive experimental setups.

Furthermore, the reaction kinetics of dual-source systems can be complex and difficult to manage, potentially leading to a broad particle size distribution and morphological inconsistencies in the resulting nanomaterials.

Bis(triphenyltin)selenide: A Paradigm of Precision and Purity

In stark contrast, Bis(triphenyltin)selenide offers a pre-defined 2:1 tin-to-selenium atomic ratio within a single molecule. This inherent stoichiometry is directly transferred to the final tin selenide product, ensuring exceptional phase purity. The thermal decomposition of Bis(triphenyltin)selenide is a clean and efficient process, yielding SnSe and volatile organic byproducts that are easily removed.

The primary decomposition pathway involves the homolytic cleavage of the tin-selenium bond, followed by the formation of stable organic byproducts. For instance, the pyrolysis of benzyl-substituted tin selenides, which are analogous to Bis(triphenyltin)selenide, yields tin selenide and bibenzyl as the major organic byproduct[3]. This clean decomposition minimizes the incorporation of impurities into the final material, a common issue with dual-source methods where unreacted precursors or side products can contaminate the desired phase.

Experimental Evidence: A Clearer Path to High-Quality SnSe
ParameterBis(triphenyltin)selenide (Single-Source)Dual-Source Precursors (e.g., SnCl₂ + Se)
Stoichiometric Control Excellent (inherent in the molecule)Difficult to control; often requires precise tuning of precursor ratios and reaction conditions
Phase Purity High (often yields phase-pure SnSe)[3]Risk of mixed phases (e.g., SnSe₂, elemental Sn)[2]
Reaction Simplicity Simple thermal decomposition (pyrolysis)Often requires multi-step reactions, inert atmospheres, and careful control of reactant addition
Byproduct Removal Volatile organic byproducts are easily removedCan have solid or less volatile byproducts that are difficult to separate
Crystallinity Can produce highly crystalline materialsCrystallinity is highly dependent on reaction conditions and can be variable

Visualizing the Reaction Pathways

To further illustrate the fundamental differences between these two approaches, the following diagrams depict the conceptual reaction pathways.

SingleSource Precursor Bis(triphenyltin)selenide [(C₆H₅)₃Sn]₂Se Decomposition Thermal Decomposition (Pyrolysis) Precursor->Decomposition Heat SnSe High-Purity SnSe Decomposition->SnSe Byproducts Volatile Organic Byproducts (e.g., Biphenyl, Benzene) Decomposition->Byproducts DualSource cluster_precursors Dual-Source Precursors Sn_precursor Tin Precursor (e.g., SnCl₂) Reaction Complex Reaction (e.g., Solvothermal, CVD) Sn_precursor->Reaction Se_precursor Selenium Precursor (e.g., Se powder) Se_precursor->Reaction Product SnSe with potential impurities (SnSe₂, unreacted precursors) Reaction->Product

Dual-Source Precursor Reaction Pathway.

Experimental Protocols: A Practical Comparison

The following experimental protocols provide a tangible comparison of the synthetic procedures for obtaining SnSe using both single-source and dual-source methods.

Experimental Protocol 1: Synthesis of SnSe via Pyrolysis of Bis(triphenyltin)selenide (Single-Source)

This protocol is a representative procedure based on the pyrolysis of organotin chalcogenides as described in the literature.[3]

Objective: To synthesize phase-pure tin selenide (SnSe) through the thermal decomposition of Bis(triphenyltin)selenide.

Materials:

  • Bis(triphenyltin)selenide [(C₆H₅)₃Sn]₂Se

  • Quartz tube furnace

  • Schlenk line for inert atmosphere control

  • Solvents for purification (e.g., toluene, hexane)

Procedure:

  • Place a known quantity of Bis(triphenyltin)selenide into a quartz boat.

  • Position the quartz boat in the center of a tube furnace.

  • Evacuate the tube furnace and backfill with an inert gas (e.g., argon or nitrogen). Maintain a slow flow of the inert gas throughout the experiment.

  • Heat the furnace to the desired pyrolysis temperature (e.g., 450 °C) at a controlled rate.

  • Maintain the temperature for a specified duration (e.g., 1-2 hours) to ensure complete decomposition of the precursor.

  • Cool the furnace to room temperature under the inert atmosphere.

  • The resulting black or gray powder in the quartz boat is the tin selenide product.

  • The volatile organic byproducts are carried away by the inert gas stream and can be collected in a cold trap if desired.

  • The SnSe product can be washed with appropriate solvents to remove any residual organic impurities and then dried under vacuum.

Experimental Protocol 2: Synthesis of SnSe Nanocrystals using Dual-Source Precursors

This protocol is adapted from a typical solvothermal synthesis of SnSe nanocrystals.[4]

Objective: To synthesize tin selenide (SnSe) nanocrystals from separate tin and selenium precursors.

Materials:

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Selenium powder (Se)

  • Sodium borohydride (NaBH₄)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethylene glycol

  • Three-neck flask, condenser, and heating mantle

  • Inert atmosphere setup (Schlenk line)

Procedure:

  • Preparation of Selenium Precursor Solution: In a three-neck flask under an inert atmosphere, dissolve selenium powder and sodium borohydride in deionized water with stirring. The solution will change color as the selenium is reduced.

  • Preparation of Tin Precursor Solution: In a separate beaker, dissolve tin(II) chloride dihydrate and sodium hydroxide in deionized water.

  • Reaction: Slowly inject the tin precursor solution into the selenium precursor solution at an elevated temperature (e.g., 80-100 °C) with vigorous stirring.

  • A black precipitate of SnSe will form immediately.

  • Maintain the reaction at the elevated temperature for a specific period (e.g., 1-2 hours) to allow for crystal growth.

  • Cool the reaction mixture to room temperature.

  • Purification: The SnSe nanocrystals are collected by centrifugation, followed by repeated washing with deionized water and ethanol to remove unreacted precursors and byproducts.

  • Dry the final product under vacuum.

Workflow Comparison

The following diagram illustrates the streamlined workflow of the single-source precursor method compared to the more complex dual-source approach.

Workflow cluster_single Single-Source Workflow cluster_dual Dual-Source Workflow s1 Weigh Single Precursor (Bis(triphenyltin)selenide) s2 Load into Furnace s1->s2 s3 Pyrolysis s2->s3 s4 Collect Pure SnSe s3->s4 d1a Prepare Tin Precursor Solution d2 Controlled Reaction d1a->d2 d1b Prepare Selenium Precursor Solution d1b->d2 d3 Purification (Centrifugation, Washing) d2->d3 d4 Collect SnSe d3->d4

Comparative Experimental Workflows.

Conclusion: A Clear Choice for Quality and Efficiency

For researchers and professionals aiming to produce high-purity, stoichiometric tin selenide and other selenide-containing materials, the advantages of Bis(triphenyltin)selenide as a single-source precursor are compelling. Its inherent stoichiometry, clean decomposition pathway, and the simplicity of the synthetic process offer a level of control and reproducibility that is often unattainable with dual-source methods. While the initial synthesis of the single-source precursor itself is a consideration, the benefits in terms of product quality, reduced purification efforts, and process reliability make it a superior choice for demanding applications in electronics, thermoelectrics, and beyond. The adoption of single-source precursors like Bis(triphenyltin)selenide represents a significant step forward in the rational design and synthesis of advanced functional materials.

References

  • Diorganotin(IV) Complexes of Organoselenolato Ligands with Pyrazole Moieties—Synthesis, Structure and Properties. PMC. [Link]

  • Benzyl-Substituted Tin Chalcogenides. Efficient Single-Source Precursors for Tin Sulfide, Tin Selenide, and Sn(SxSe1-x) Solid Solutions. Chemistry of Materials. [Link]

  • Tin Selenide (SnSe): Growth, Properties, and Applications. PMC. [Link]

  • Synthesis, Characterization and Power Factor Estimation of SnSe Thin Film for Energy Harvesting Applications. MDPI. [Link]

  • Low-Temperature Synthesis of Co-Doped SnSe. Student Theses Faculty of Science and Engineering. [Link]

  • Synthesis and characterization of Tin Selenide thin films. OAM-RC. [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Characterization of Organotin Chalcogenides

Author: BenchChem Technical Support Team. Date: March 2026

Organotin chalcogenides, compounds containing a tin-chalcogen (S, Se, Te) bond, represent a versatile class of organometallic compounds with applications ranging from materials science to medicinal chemistry.[1][2] Their structural diversity, which includes discrete molecules, clusters, and extended polymeric structures, dictates their physical and chemical properties.[3][4] A precise and comprehensive structural characterization is therefore paramount for both fundamental understanding and the rational design of new materials. This guide provides a comparative overview of the key spectroscopic techniques employed for the elucidation of organotin chalcogenide structures, offering insights into the experimental choices and the unique information each method provides.

The Analytical Challenge: Unraveling Structure and Bonding

The core of an organotin chalcogenide's identity lies in the coordination environment around the tin atom and the nature of the Sn-chalcogen bond. Key questions that researchers aim to answer include:

  • What is the coordination number and geometry of the tin center?

  • What is the oxidation state of the tin atom?

  • How are the organic substituents and chalcogen atoms arranged?

  • What is the nature and strength of the tin-chalcogen bond?

  • Does the compound exist as a monomer, a dimer, or a higher-order aggregate in the solid state and in solution?

No single technique can definitively answer all these questions. A multi-technique, or "spectroscopic puzzle," approach is essential for a complete and validated structural assignment. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mössbauer Spectroscopy, Mass Spectrometry, Vibrational (Infrared and Raman) Spectroscopy, and single-crystal X-ray Diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Solution-State Structure

NMR spectroscopy is arguably the most powerful technique for studying the structure of organotin chalcogenides in solution.[5] Of particular importance is ¹¹⁹Sn NMR, as the tin nucleus provides direct information about its local chemical environment.[6]

Core Principles & Causality

The chemical shift (δ) in a ¹¹⁹Sn NMR spectrum is highly sensitive to the electronic environment around the tin atom. Key factors influencing the chemical shift include:

  • Coordination Number: An increase in the coordination number at the tin center (e.g., from 4 to 5 or 6) leads to increased electron density, causing the ¹¹⁹Sn resonance to shift to a lower frequency (upfield).[6] This is a critical parameter for distinguishing between different geometries.

  • Nature of Substituents: The electronegativity of the atoms directly bonded to tin significantly impacts the chemical shift. Chalcogens (S, Se, Te) have a distinct effect compared to alkyl/aryl groups or halogens.

  • Intramolecular Interactions: The presence of intramolecular coordination, where a donor atom from an organic substituent coordinates to the tin center, can be readily detected by changes in the ¹¹⁹Sn chemical shift.[7][8]

In addition to ¹¹⁹Sn NMR, ¹H and ¹³C NMR provide crucial information about the organic moieties of the molecule. Coupling constants, such as ²J(¹¹⁹Sn-¹H) and ¹J(¹¹⁹Sn-¹³C), can confirm the presence of Sn-C bonds and provide further structural insights.[9]

Comparative Performance
Technique Information Provided Strengths Limitations
¹¹⁹Sn NMR Coordination number, geometry, electronic environment at Sn.[6][7]Highly sensitive to changes in coordination.[6] Excellent for solution-state analysis.Solid-state analysis can be challenging due to broad lines.[10][11] Requires specialized equipment.
¹H & ¹³C NMR Structure and connectivity of organic ligands.Ubiquitous technique, provides detailed information on the organic framework.Indirectly probes the tin center.
Experimental Protocol: ¹¹⁹Sn NMR Spectroscopy
  • Sample Preparation: Dissolve ~10-20 mg of the organotin chalcogenide in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, MeOD-d₄) in a 5 mm NMR tube.[3][9] The choice of solvent is critical as coordinating solvents can alter the coordination sphere of the tin atom.[6]

  • Instrumentation: Utilize a high-field NMR spectrometer equipped with a broadband probe capable of detecting the ¹¹⁹Sn frequency.

  • Acquisition:

    • Record a proton-decoupled ¹¹⁹Sn spectrum ({¹H}¹¹⁹Sn) to obtain sharp singlets.

    • Use an external standard, such as tetramethyltin (SnMe₄), for chemical shift referencing.[12]

    • Employ sensitivity-enhancement techniques like DEPT or INEPT if the signal is weak.[12]

  • Data Analysis:

    • Reference the spectrum to the external standard (δ(SnMe₄) = 0 ppm).

    • Correlate the observed chemical shift with known ranges for different coordination numbers and environments. For example, four-coordinate tin species typically resonate at higher frequencies (downfield) compared to five- or six-coordinate species.[8]

Visualization: NMR Workflow

Caption: Workflow for NMR spectroscopic analysis of organotin chalcogenides.

Mössbauer Spectroscopy: Probing the Solid-State Environment

¹¹⁹Sn Mössbauer spectroscopy is a powerful technique for investigating the electronic structure and bonding of tin compounds in the solid state. It provides complementary information to NMR, which is primarily a solution-state technique.

Core Principles & Causality

Mössbauer spectroscopy relies on the recoilless emission and resonant absorption of gamma rays by atomic nuclei. Two key parameters are extracted from a ¹¹⁹Sn Mössbauer spectrum:

  • Isomer Shift (δ): This parameter is related to the s-electron density at the tin nucleus and is sensitive to the oxidation state of the tin atom. For organotin(IV) compounds, the isomer shift provides information about the covalency of the Sn-ligand bonds.[13][14]

  • Quadrupole Splitting (ΔE_Q): This arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus. A non-zero quadrupole splitting indicates a distortion from a perfectly symmetrical coordination environment (e.g., tetrahedral or octahedral).[13][15] The magnitude of the splitting is related to the geometry of the ligands around the tin atom.[15]

Comparative Performance
Technique Information Provided Strengths Limitations
Mössbauer Oxidation state of Sn, coordination geometry, symmetry of the electronic environment.[13]Excellent for solid-state analysis. Can distinguish between different tin sites in a crystal lattice.Requires a solid sample. The instrumentation is less common than NMR.
NMR Coordination number, geometry, dynamic processes in solution.[6]Provides detailed structural information in solution.Less informative for the solid state.
Experimental Protocol: ¹¹⁹Sn Mössbauer Spectroscopy
  • Sample Preparation: The solid organotin chalcogenide sample is finely ground and placed in a sample holder. The amount required is typically in the range of 50-100 mg.

  • Instrumentation: A Mössbauer spectrometer consisting of a radioactive source (e.g., Ca¹¹⁹mSnO₃), a drive to move the source relative to the absorber, a detector, and a data acquisition system is used.

  • Acquisition: The sample is cooled to cryogenic temperatures (typically liquid nitrogen, 77 K) to increase the probability of recoilless events. The gamma ray transmission is measured as a function of the velocity of the source.

  • Data Analysis: The resulting spectrum is fitted with Lorentzian line shapes to extract the isomer shift (δ) and quadrupole splitting (ΔE_Q) parameters. These values are then compared to literature data to infer the oxidation state and coordination geometry of the tin center.[16] A ratio of ΔE_Q / δ > 2.1 is often indicative of a coordination number greater than four.[13]

Mass Spectrometry: Identifying Molecular Ions and Fragments

Mass spectrometry (MS) is a crucial tool for determining the molecular weight of organotin chalcogenides and for obtaining information about their composition and fragmentation patterns.

Core Principles & Causality

In mass spectrometry, molecules are ionized and the resulting ions are separated based on their mass-to-charge ratio (m/z). The choice of ionization technique is critical for organometallic compounds.

  • Soft Ionization Techniques: Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred as they minimize fragmentation and often allow for the observation of the intact molecular ion.[17] ESI-MS is particularly useful as it can be directly coupled with liquid chromatography for the analysis of complex mixtures.[17][18]

  • Hard Ionization Techniques: Electron Impact (EI) can lead to extensive fragmentation, which can be useful for structural elucidation but may prevent the observation of the molecular ion.

The isotopic pattern of tin, which has ten stable isotopes, provides a characteristic signature in the mass spectrum, aiding in the identification of tin-containing fragments.[19]

Comparative Performance
Technique Information Provided Strengths Limitations
ESI-MS Molecular weight, elemental composition (from isotopic pattern), fragmentation pathways.[17]High sensitivity, suitable for a wide range of compounds, can be coupled to LC.[17][20]May not be suitable for non-polar or volatile compounds.
GC-MS Molecular weight and fragmentation of volatile and thermally stable compounds.Excellent separation for complex mixtures.Requires derivatization for non-volatile organotin compounds, which can be time-consuming.[20][21]
Experimental Protocol: ESI-Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the organotin chalcogenide (typically in the µM to nM range) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an ESI-mass spectrometer, which can be a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

  • Acquisition: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in either positive or negative ion mode, depending on the nature of the analyte.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺, [M+H]⁺, [M+Na]⁺, etc.).

    • Analyze the isotopic pattern to confirm the presence and number of tin atoms.

    • If fragmentation occurs, analyze the fragment ions to deduce structural information.

Visualization: Characterization Logic

Characterization_Logic Compound Organotin Chalcogenide NMR NMR (119Sn, 1H, 13C) Compound->NMR Provides info on Coordination & Geometry MS Mass Spectrometry (ESI, MALDI) Compound->MS Determines Molecular Weight Mossbauer Mössbauer Compound->Mossbauer Reveals Oxidation State & Symmetry Vibrational IR / Raman Compound->Vibrational Identifies Functional Groups XRD X-ray Diffraction Compound->XRD Defines 3D Structure

Caption: Interplay of spectroscopic techniques for comprehensive characterization.

Vibrational Spectroscopy (IR and Raman): Fingerprinting the Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.[22][23] They are particularly useful for identifying the presence of specific functional groups and for studying the nature of the tin-chalcogen bond.

Core Principles & Causality
  • IR Spectroscopy: Measures the absorption of infrared radiation at frequencies corresponding to the vibrational modes of the molecule. A change in the dipole moment during the vibration is required for a mode to be IR-active.[22]

  • Raman Spectroscopy: Measures the inelastic scattering of monochromatic light. A change in the polarizability of the molecule during the vibration is required for a mode to be Raman-active.

For organotin chalcogenides, the key vibrational modes are the Sn-C and Sn-chalcogen (Sn-S, Sn-Se) stretching frequencies. The position of these bands provides information about the bond strength and the geometry of the molecule.

Comparative Performance
Technique Information Provided Strengths Limitations
IR Spectroscopy Presence of functional groups, information on Sn-ligand bonds.[24]Widely available, easy to use for solid and liquid samples.Water can be a problematic solvent due to strong absorption.[25]
Raman Spectroscopy Complements IR data, particularly for symmetric vibrations and Sn-chalcogen bonds.Less interference from water, good for aqueous solutions.Can be affected by fluorescence from the sample.
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation:

    • Solids: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.[26]

    • Liquids/Solutions: Place a drop of the liquid or solution between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the organic ligands and the Sn-C and Sn-chalcogen vibrations. The Sn-S stretching vibrations typically appear in the 300-400 cm⁻¹ range, while Sn-Se vibrations are found at lower frequencies.

Single-Crystal X-ray Diffraction: The Definitive Structure

While spectroscopy provides invaluable information, single-crystal X-ray diffraction (XRD) is the only technique that can provide an unambiguous, three-dimensional structure of a molecule in the solid state.[26] It allows for the precise determination of bond lengths, bond angles, and the overall molecular geometry.

The data obtained from XRD is often used to validate and refine the structural models proposed based on spectroscopic data. For example, the coordination number and geometry determined by XRD can be correlated with the ¹¹⁹Sn NMR chemical shift and Mössbauer parameters.[27][28]

Conclusion: A Synergistic Approach

The comprehensive characterization of organotin chalcogenides requires a synergistic approach that leverages the strengths of multiple spectroscopic techniques. NMR spectroscopy provides detailed information about the structure in solution, while Mössbauer spectroscopy and X-ray diffraction offer insights into the solid-state environment. Mass spectrometry confirms the molecular weight and composition, and vibrational spectroscopy provides a fingerprint of the functional groups present. By combining the data from these techniques, researchers can build a complete and accurate picture of these fascinating and important compounds.

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